DBA-DM4
Description
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Properties
Molecular Formula |
C42H60ClN3O12S2 |
|---|---|
Molecular Weight |
898.5 g/mol |
IUPAC Name |
4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoic acid |
InChI |
InChI=1S/C42H60ClN3O12S2/c1-24-13-11-14-31(55-10)42(53)23-30(56-39(52)44-42)25(2)37-41(6,58-37)32(22-34(48)46(8)28-20-27(19-24)21-29(54-9)36(28)43)57-38(51)26(3)45(7)33(47)16-17-40(4,5)60-59-18-12-15-35(49)50/h11,13-14,20-21,25-26,30-32,37,53H,12,15-19,22-23H2,1-10H3,(H,44,52)(H,49,50)/b14-11-,24-13-/t25-,26+,30+,31-,32+,37+,41+,42+/m1/s1 |
InChI Key |
ORSKCTIDJPPMJJ-PRYGZCOHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ravtansine (DM4): An In-depth Technical Guide for its Application as a Cytotoxic Payload in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Ravtansine, a highly potent maytansinoid derivative also known as DM4, is a clinically validated cytotoxic agent widely employed in the development of ADCs. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of ravtansine, including its mechanism of action, physicochemical properties, and its application as an ADC payload. Detailed experimental protocols for conjugation, in vitro cytotoxicity assessment, and in vivo efficacy studies are provided to support researchers in the preclinical development of novel ravtansine-based ADCs.
Introduction to Ravtansine (DM4)
Ravatansine (DM4) is a synthetic derivative of maytansine, a natural product originally isolated from the plant Maytenus ovatus.[1] Maytansinoids are potent anti-mitotic agents that exert their cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cytoskeleton involved in cell division.[1] Due to its high cytotoxicity, ravtansine is unsuitable for systemic administration as a standalone agent. However, its potency makes it an ideal payload for ADCs, where it can be selectively delivered to tumor cells, minimizing systemic toxicity.[2]
Several ravtansine-containing ADCs have entered clinical development, targeting a variety of tumor-associated antigens. These include cantuzumab ravtansine (targeting MUC1), mirvetuximab soravtansine (B3322474) (targeting folate receptor alpha), tusamitamab ravtansine (targeting CEACAM5), and anetumab ravtansine (targeting mesothelin). The clinical progression of these agents underscores the therapeutic potential of ravtansine as an ADC payload.
Mechanism of Action
The cytotoxic effect of ravtansine is initiated upon the targeted delivery to cancer cells by the ADC. The general mechanism of a ravtansine-based ADC is a multi-step process:
-
Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker connecting the antibody to the ravtansine payload.
-
Microtubule Disruption: Once released into the cytoplasm, ravtansine binds to tubulin, the protein subunit of microtubules. This binding inhibits tubulin polymerization and disrupts microtubule dynamics.[2]
-
Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle apparatus leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[2]
Figure 1. General mechanism of action of a ravtansine-based ADC.
Data Presentation
Physicochemical Properties of Ravtansine (DM4)
A thorough understanding of the physicochemical properties of a cytotoxic payload is crucial for ADC design and development. Key properties of ravtansine are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | N2'-Deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine | [3] |
| Synonyms | DM4, Ravtansine, Soravtansine | [4] |
| CAS Number | 796073-69-3 | [3] |
| Molecular Formula | C38H54ClN3O10S | [5] |
| Molecular Weight | 780.37 g/mol | [6] |
| Solubility | DMSO: 99 mg/mL (126.86 mM) | [6] |
| Calculated LogP | 3.2 | [5] |
In Vitro Cytotoxicity of Ravtansine-Based ADCs
| ADC | Target Antigen | Cancer Cell Line | IC50 (nM) | Reference(s) |
| Anetumab Ravtansine | Mesothelin | Ovarian Cancer Cell Lines | ~0.7 - 5.7 | [8] |
| 7E7-DM4 | CD123 | MOLM-14 (AML) | ~1-10 | [7] |
| 11C3-DM4 | CD123 | MV-4-11 (AML) | ~1-10 | [7] |
Note: IC50 values are highly dependent on the specific antibody, linker, cell line, and assay conditions.
Pharmacokinetics of Ravtansine-Based ADCs
The pharmacokinetic (PK) profile of an ADC is critical for determining its dosing regimen and therapeutic window. PK parameters for tusamitamab ravtansine are presented below.
| ADC | Parameter | Value | Reference(s) |
| Tusamitamab Ravtansine | Average DAR | 3.8 | |
| Half-life (ADC) | Not specified | ||
| Half-life (DM4) | Not specified | ||
| Half-life (S-methyl-DM4) | Not specified | ||
| Clearance | Not specified |
Note: Pharmacokinetic parameters can vary significantly between different ADCs and patient populations.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the preclinical development of ravtansine-based ADCs.
Conjugation of Ravtansine (DM4) to a Monoclonal Antibody
This protocol describes a common method for conjugating DM4 to a monoclonal antibody via a disulfide linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DM4 with a thiol-reactive linker (e.g., SPDB)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., borate (B1201080) buffer with EDTA)
-
Purification system (e.g., size-exclusion chromatography)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to remove any interfering substances from the antibody solution.
-
Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).
-
-
Antibody Reduction (for thiol-based conjugation):
-
Add a molar excess of the reducing agent (e.g., TCEP) to the antibody solution to reduce interchain disulfide bonds, generating free thiol groups.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).
-
-
DM4-Linker Preparation:
-
Dissolve the DM4-linker conjugate in anhydrous DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add the DM4-linker solution to the reduced antibody solution. The molar ratio of DM4-linker to antibody will determine the drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature for a defined period (e.g., 1-4 hours) with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted thiol groups on the antibody.
-
-
Purification:
-
Purify the resulting ADC from unconjugated DM4-linker and other reaction components using a suitable method such as size-exclusion chromatography (SEC).
-
-
Characterization:
-
Characterize the purified ADC for DAR, aggregation, and purity using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Figure 2. Experimental workflow for ADC conjugation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
Ravatansine-based ADC
-
Control antibody (unconjugated)
-
Free ravtansine (DM4)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free DM4.
-
Remove the culture medium from the wells and add the different concentrations of the test articles. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting model.
-
In Vivo Xenograft Efficacy Study
Xenograft models are instrumental in evaluating the anti-tumor activity of ADCs in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line that forms tumors in mice
-
Ravatansine-based ADC
-
Control antibody
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant a suspension of the cancer cell line into the flank of the mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups with similar average tumor volumes.
-
-
Treatment Administration:
-
Administer the ADC, control antibody, or vehicle control to the respective groups via a clinically relevant route (e.g., intravenous injection).
-
Follow a predetermined dosing schedule (e.g., once or twice weekly).
-
-
Monitoring:
-
Measure tumor volumes with calipers and record the body weight of the mice regularly (e.g., twice weekly).
-
Monitor the general health and behavior of the animals.
-
-
Endpoint:
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or until a specified time point.
-
Euthanize the animals according to ethical guidelines.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) for the ADC-treated groups compared to the control group.
-
Analyze the body weight data to assess toxicity.
-
Conclusion
Ravatansine (DM4) is a highly effective cytotoxic payload that has demonstrated significant promise in the development of antibody-drug conjugates for cancer therapy. Its potent anti-mitotic mechanism of action, coupled with the targeting specificity of monoclonal antibodies, allows for the selective eradication of tumor cells while minimizing systemic toxicity. The comprehensive data and detailed experimental protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance the next generation of ravtansine-based ADCs. Careful consideration of the principles of ADC design, including target selection, linker chemistry, and conjugation methodology, will be paramount in realizing the full therapeutic potential of this potent cytotoxic agent.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. medkoo.com [medkoo.com]
- 5. Ravtansine | C38H54ClN3O10S | CID 11686439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DM4 | Microtubule Associated | TargetMol [targetmol.com]
- 7. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Architecture of a Targeted Anti-Myeloma Agent: An In-depth Technical Guide to the Daratumumab-DM4 Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure and function of the Daratumumab-DM4 (Dara-DM4) antibody-drug conjugate (ADC), a targeted therapeutic designed for multiple myeloma. By wedding the specificity of the monoclonal antibody Daratumumab to the potent cytotoxic agent DM4, this ADC represents a promising strategy for delivering a lethal payload directly to cancer cells while minimizing systemic toxicity.
Core Structure and Components
The Dara-DM4 conjugate is a complex assembly of three key components: a monoclonal antibody, a cytotoxic payload, and a chemical linker that joins them. This tripartite structure is fundamental to its mechanism of action, enabling targeted delivery and controlled release of the cytotoxic agent.[1][2]
-
Monoclonal Antibody: Daratumumab Daratumumab is a human IgG1κ monoclonal antibody that specifically targets the CD38 transmembrane glycoprotein.[2][3] CD38 is highly and uniformly expressed on the surface of multiple myeloma cells, making it an ideal target for antibody-directed therapy.[2][3] The binding of Daratumumab to CD38 can induce tumor cell death through various mechanisms, including complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), antibody-dependent cellular phagocytosis (ADCP), and apoptosis.[3]
-
Cytotoxic Payload: DM4 DM4, a derivative of maytansine, is a potent microtubule-targeting agent.[4] It functions by inhibiting tubulin polymerization, which disrupts the formation and function of the mitotic spindle, a critical structure for cell division.[4] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5][6]
-
Linker: SPDB The linker in the Dara-DM4 conjugate is N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB), a cleavable disulfide linker.[1][2] This linker is designed to be stable in the bloodstream, preventing premature release of the toxic payload.[1] Upon internalization of the ADC into the target cancer cell, the disulfide bond within the SPDB linker is cleaved in the reducing environment of the cell, releasing the active DM4 payload.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the Daratumumab-SPDB-DM4 conjugate based on available preclinical data.
| Parameter | Value | Cell Line | Reference |
| Drug-to-Antibody Ratio (DAR) | 2.47 | - | [2] |
| IC50 | 0.88 µg/mL | MM.1S | [2] |
| Molecular Weight (Daratumumab) | 148,379 Da | - | [2] |
| Molecular Weight (Dara-DM4) | 150,307 Da | - | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Dara-DM4 are proprietary and not fully available in the public domain. However, based on established methodologies for similar antibody-drug conjugates, the following sections outline the principles and key steps involved.
Synthesis of Daratumumab-SPDB-DM4
The conjugation of DM4 to Daratumumab via an SPDB linker is a multi-step process that involves the modification of the antibody followed by the attachment of the drug-linker complex.
Workflow for Dara-DM4 Synthesis:
Methodology:
-
Antibody Modification: Daratumumab is first reacted with a heterobifunctional linker such as N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPDP). The N-hydroxysuccinimide (NHS) ester end of SPDP reacts with lysine (B10760008) residues on the antibody to form a stable amide bond. This introduces a pyridyldithio group onto the antibody.
-
Drug-Linker Conjugation: The thiol-containing DM4 payload is then added. A thiol-disulfide exchange reaction occurs between the thiol group of DM4 and the pyridyldithio group on the modified antibody, resulting in the formation of the Daratumumab-SPDB-DM4 conjugate with a disulfide linkage.
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free drug, and other reactants. Size-exclusion chromatography (SEC) is a common method used for this purpose.
Characterization of the Dara-DM4 Conjugate
Several analytical techniques are employed to characterize the final ADC product to ensure its quality and consistency.
Workflow for ADC Characterization:
Methodologies:
-
UV-Vis Spectroscopy: This technique is used to determine the protein concentration and to calculate the average drug-to-antibody ratio (DAR) by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug (e.g., 252 nm for maytansinoids).[7]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the intact ADC and the distribution of drug-loaded species.[2][8] This provides a more accurate assessment of the DAR and the heterogeneity of the conjugate.
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC (RP-HPLC): This method can be used to determine the DAR and to assess the purity of the ADC.[9]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different numbers of conjugated drugs, providing a detailed profile of the drug load distribution.
-
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.
Mechanism of Action and Signaling Pathway
The therapeutic effect of Dara-DM4 is initiated by the targeted delivery of the DM4 payload to CD38-expressing multiple myeloma cells.
Workflow of Dara-DM4 Mechanism of Action:
Upon release into the cytoplasm, DM4 exerts its cytotoxic effect by disrupting microtubule dynamics, leading to a cascade of events that culminate in apoptosis.
DM4-Induced Apoptotic Signaling Pathway:
The disruption of microtubules by DM4 is a potent cellular stress signal that leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.[6][10] This, in turn, allows for the activation of pro-apoptotic proteins Bax and Bak, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[6] Cytochrome c then initiates the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell and lead to apoptosis.[11][12]
This in-depth guide provides a comprehensive overview of the Daratumumab-DM4 ADC, detailing its structure, key quantitative characteristics, and mechanism of action. This information is critical for researchers and drug development professionals working to advance the field of targeted cancer therapies.
References
- 1. Anti-CD38 (Daratumumab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 2. Design, Synthesis and Evaluation of Anti-CD38 Antibody Drug Conjugate Based on Daratumumab and Maytansinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MALDI-TOF mass spectrometry distinguishes daratumumab from M-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Caspase activation is required for gemcitabine activity in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Foundational Research on Maytansinoid DM4 Cytotoxicity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational research concerning the cytotoxicity of Maytansinoid DM4 (Rvtansine), a potent anti-mitotic agent and a critical payload in the development of antibody-drug conjugates (ADCs).[1][2] We will explore its core mechanism of action, present quantitative cytotoxicity data, detail key experimental protocols, and visualize complex cellular pathways and workflows.
Core Mechanism of Action: Microtubule Disruption and Apoptosis
DM4 is a thiol-containing derivative of maytansine, an ansa macrolide.[1] Its primary cytotoxic effect stems from its ability to disrupt microtubule dynamics, which are essential for cell division and other vital cellular functions.[1][2] This mechanism ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[][4]
1.1 Interaction with Tubulin
The principal molecular target of DM4 is tubulin, the protein subunit that polymerizes to form microtubules.[1] DM4 binds to tubulin at or near the Vinca alkaloid binding site, inhibiting its polymerization into microtubules.[1][4] Furthermore, it actively promotes the depolymerization of existing microtubules, leading to a significant net loss of these crucial cellular structures.[1][5] This potent suppression of microtubule dynamics is the initial and most critical step in its cytotoxic cascade.[6][7]
1.2 Induction of Mitotic Arrest
The disruption of microtubule dynamics prevents the formation and function of the mitotic spindle, the apparatus responsible for segregating chromosomes during cell division.[1][8] Consequently, cancer cells are unable to progress through mitosis and become arrested in the G2/M phase of the cell cycle.[4][9] This mitotic block is a hallmark of maytansinoid activity.[6][10]
1.3 Induction of Apoptosis
Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway.[1] This programmed cell death is characterized by a cascade of molecular events, including the activation of caspases, externalization of phosphatidylserine (B164497), and fragmentation of DNA.[1][11] The activation of the spindle assembly checkpoint and the potential involvement of the p53 tumor suppressor protein are key elements in initiating apoptosis following maytansinoid-induced microtubule disruption.[4][11]
Quantitative Cytotoxicity Data
The cytotoxic potency of DM4 is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit cell viability by 50%. This value varies across different cancer cell lines. The tables below summarize representative IC50 values for free DM4 and DM4-containing ADCs.
Table 1: In Vitro Cytotoxicity of Free DM4
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [12][13] |
Table 2: In Vitro Cytotoxicity of DM4-Antibody-Drug Conjugates (ADCs)
| ADC | Target | Cell Lines | Cancer Type | IC50 (nM) | Reference |
| 7E7-DM4 | CD123 | MOLM-14, MV-4-11 | Acute Myeloid Leukemia (AML) | 1 - 10 | [12] |
| 11C3-DM4 | CD123 | MOLM-14, MV-4-11 | Acute Myeloid Leukemia (AML) | 1 - 10 | [12] |
| T4H11-DM4 | DDR1 | HT-29, HCT116, etc. | Colon Cancer | Potent (not specified) | [14] |
Experimental Protocols
The evaluation of DM4 cytotoxicity relies on a set of standardized in vitro assays. Detailed methodologies for the most common protocols are provided below.
3.1 Cell Viability (MTT) Assay
This colorimetric assay is fundamental for determining the IC50 value of a cytotoxic compound.[15][16] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.[15]
-
Compound Treatment: Prepare serial dilutions of DM4 or DM4-ADC in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and medium-only wells as a blank.[15]
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C with 5% CO2.[15]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.[15]
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use a sigmoidal dose-response curve to calculate the IC50 value.[15]
3.2 Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with DM4 or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescent signal from the DNA dye is proportional to the DNA content.
-
Analysis: Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates mitotic arrest.[9]
3.3 Apoptosis Assay (Annexin V Staining)
This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the cell cycle analysis protocol.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the cells promptly by flow cytometry.
-
Analysis: Quantify the cell populations:
-
Viable cells: Annexin V-negative and viability dye-negative.
-
Early apoptotic cells: Annexin V-positive and viability dye-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and viability dye-positive.
-
3.4 Tubulin Polymerization Assay
This in vitro assay directly measures the effect of DM4 on the assembly of purified tubulin into microtubules.[5]
Methodology:
-
Reaction Setup: In a 96-well plate, combine purified tubulin protein with a GTP-containing polymerization buffer.
-
Compound Addition: Add various concentrations of DM4 or a control compound to the wells.
-
Initiation of Polymerization: Initiate microtubule assembly by incubating the plate at 37°C.
-
Data Acquisition: Monitor the increase in absorbance (typically at 340 nm) over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Analysis: Compare the polymerization curves of DM4-treated samples to the control to determine the inhibitory effect. The IC50 for polymerization inhibition can be calculated.[5]
Signaling Pathway for DM4-Induced Apoptosis
Following mitotic arrest, a complex signaling cascade is initiated that culminates in apoptosis. This pathway ensures the elimination of cells that cannot complete cell division correctly.
Conclusion
Maytansinoid DM4 is a highly potent cytotoxic agent that functions by inhibiting tubulin polymerization and disrupting microtubule dynamics.[1] This leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis in cancer cells.[1] Its sub-nanomolar potency makes it an ideal payload for ADCs, enabling targeted delivery to tumor cells while minimizing off-target toxicity.[4][10] A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental assays, is crucial for the continued development and optimization of DM4-based cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 11. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Synthesis of Thiol-Containing Maytansinoids: A Technical Guide for Drug Development
Executive Summary: Maytansinoids, a class of potent microtubule-targeting agents, have emerged as critical payloads in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. Their high cytotoxicity, however, necessitated a strategy to selectively deliver them to tumor cells, minimizing systemic toxicity. This led to the development of thiol-containing derivatives, such as DM1 (Mertansine) and DM4 (Ravtansine/Soravtansine), which can be efficiently conjugated to monoclonal antibodies. This guide provides an in-depth overview of the discovery of these compounds, their mechanism of action, and the detailed synthetic methodologies employed in their production, tailored for researchers and professionals in the field of drug development.
From Shrub to ADC Payload: The Maytansinoid Journey
Maytansine (B1676224) was first isolated in the 1970s from the Ethiopian shrub Maytenus ovatus.[1][2] It demonstrated extraordinary potency, proving to be 100 to 1,000 times more cytotoxic than conventional chemotherapeutic agents of the time.[2] Subsequently, it was discovered that microorganisms, such as Actinosynnema pretiosum, also produce maytansinoids, including ansamitocin P-3, a key precursor for semi-synthetic derivatives.[3][4][5][6]
Mechanism of Action: Microtubule Disruption
Maytansinoids exert their potent anticancer effects by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[7][8] They bind to tubulin at or near the vincristine-binding site, preventing the polymerization of tubulin into microtubules.[1][][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[7][] Despite their high potency, early clinical trials with maytansine as a standalone agent were disappointing due to a narrow therapeutic window and severe side effects, including neurotoxicity.[1][7][11]
The Antibody-Drug Conjugate (ADC) Solution
The limitations of systemic maytansinoid administration highlighted the need for a targeted delivery system. The ADC concept, where a highly potent cytotoxic agent is linked to a monoclonal antibody that specifically targets a tumor-associated antigen, provided the ideal solution.[1][12] This approach allows for the selective delivery of the maytansinoid "payload" to cancer cells, significantly widening the therapeutic window and reducing off-target toxicity.[1][12] The success of this strategy is exemplified by FDA-approved drugs like Trastuzumab emtansine (Kadcyla®, T-DM1) and Mirvetuximab soravtansine (B3322474) (Elahere), which utilize the maytansinoids DM1 and DM4, respectively.[5][12][13]
The Critical Innovation: Thiol-Containing Derivatives
To be used in ADCs, maytansinoids required chemical modification to enable stable linkage to an antibody.[14] The introduction of a thiol (-SH) group was a key innovation, providing a reactive handle for conjugation.[14] This thiol functionality allows for the formation of stable bonds with linker molecules attached to the antibody, typically through disulfide exchange or thioether formation (e.g., via maleimide (B117702) chemistry).[7][14] This led to the synthesis of derivatives DM1 and DM4, which retain the high cytotoxicity of the parent compound while being amenable to conjugation.[12][15]
Synthesis of Thiol-Containing Maytansinoids
The production of thiol-containing maytansinoids is a multi-step process that combines microbial fermentation and chemical synthesis.
Step 1: Fermentative Production of Ansamitocin P-3
The biosynthetic pathway typically begins with the fermentation of the bacterium Actinosynnema pretiosum, which naturally produces the maytansinoid precursor Ansamitocin P-3 (AP-3).[3][4][5] This process is complex and requires careful optimization of culture conditions to maximize yield.[3][16] AP-3 is the most abundant derivative from the fermentation and serves as the starting material for the semi-synthesis of DM1 and DM4.[5]
Step 2: Chemical Synthesis of DM1 and DM4
A general, scalable process was developed to overcome the complexities and low yields of earlier methods.[2] The synthesis involves creating a maytansinoid with a C-3 ester side chain containing a thiol group, which is necessary for linking to a cell-binding agent.[2] The key steps are outlined below.
-
Reductive Hydrolysis to Maytansinol (B1676226): The C-3 ester of a starting maytansinoid, like Ansamitocin P-3, is hydrolyzed using a reducing agent such as lithium trimethoxyaluminum (B11948062) hydride to yield the core structure, maytansinol.[2]
-
Esterification with a Disulfide-Containing Acid: The purified maytansinol is then esterified with a carboxylic acid derivative that contains a disulfide bond. For example, to synthesize DM4, maytansinol is reacted with N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as zinc chloride.[17] This reaction produces a mixture of stereoisomers.[2]
-
Chromatographic Separation: The desired L-aminoacyl ester isomer, which is significantly more potent than the D-isomer, is separated from the mixture using chromatography.[2][][17]
-
Reduction to the Thiol: The disulfide group of the purified L-isomer is cleaved using a reducing agent like dithiothreitol (B142953) (DTT) to yield the final thiol-containing maytansinoid, such as DM1 or DM4.[2][17]
Quantitative Data and Biological Activity
The potency of maytansinoids is a critical aspect of their function as ADC payloads. The following tables summarize key quantitative data from in vitro studies.
Table 1: In Vitro Cytotoxicity of Maytansinoids
| Compound | Cell Line | IC₅₀ | Exposure Time |
| Maytansine | KB (human nasopharyngeal) | ~8 pM | N/A |
| Maytansine | P-388 (murine leukemia) | ~0.6 pM | N/A |
| Maytansine | L1210 (murine leukemia) | ~2 pM | N/A |
| S-methyl DM1 | - | IC₅₀: 4 ± 0.1 μmol/L (for microtubule assembly inhibition) | 1 h |
| S-methyl DM4 | - | IC₅₀: 1.7 ± 0.4 μmol/L (for microtubule assembly inhibition) | 1 h |
Data compiled from references[11][12]. Note: IC₅₀ values for S-methyl derivatives refer to inhibition of microtubule polymerization, not cell viability.
Table 2: Effects on Microtubule Dynamics (at 100 nmol/L)
| Compound | Suppression of Dynamic Instability | Reference |
| Maytansine | 45% | [11] |
| S-methyl DM1 | 84% | [11] |
| S-methyl DM4 | 73% | [11] |
S-methyl derivatives are stable metabolites of the corresponding thiol-containing maytansinoids (DM1 and DM4) used in ADCs and represent the active cytotoxic agents within the cell.[11]
Key Experimental Protocols
General Protocol for the Synthesis of DM4 from Maytansinol
This protocol is a generalized representation based on described methodologies.[17]
-
Esterification:
-
Dissolve maytansinol (1 equivalent) and N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine (approx. 4 equivalents) in an anhydrous solvent like dichloromethane (B109758) under an inert argon atmosphere.
-
Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (approx. 6 equivalents) in dichloromethane.
-
After 1 minute, add a catalytic amount of 1 M ZnCl₂ in diethyl ether.
-
Stir the reaction at room temperature for approximately 2-3 hours, monitoring by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove dicyclohexylurea precipitate.
-
Purify the crude product (a mixture of diastereomers) via silica (B1680970) chromatography to isolate the desired L-isomer.
-
-
Reduction to Thiol (DM4):
-
Dissolve the purified L-isomer from the previous step in a solvent mixture (e.g., 1:1:0.1 dichloromethane:methanol:water).
-
Add a solution of dithiothreitol (DTT) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).
-
Stir the reaction at room temperature for approximately 3 hours.
-
Purify the final product, DM4, by HPLC.
-
Protocol for Lysine-Based Antibody-DM1 Conjugation via SMCC Linker
This protocol describes the conjugation of DM1 to an antibody through its lysine (B10760008) residues.[18]
-
Antibody Modification:
-
Mix the crosslinker Sulfo-SMCC with the antibody (e.g., 5 mg/mL) in a suitable buffer like PBS.
-
Incubate for 30 minutes at room temperature.
-
Remove excess, unreacted crosslinker using a protein concentrator or size-exclusion chromatography.
-
-
Conjugation:
-
React the cytotoxic agent DM1 with the SMCC-modified antibody. The molar ratio of DM1 to antibody can be varied (e.g., 4:1, 8:1) to control the final drug-to-antibody ratio (DAR).
-
Incubate the reaction for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC to remove unconjugated DM1 and other impurities. This can be achieved using size-exclusion chromatography (e.g., a G25 column) or affinity chromatography (e.g., Protein A).
-
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the formation of microtubules.[11]
-
Preparation:
-
Use purified microtubule protein (MTP) at a concentration of approximately 3 mg/mL.
-
Prepare a range of concentrations of the maytansinoid compound to be tested (e.g., 0–20 μmol/L).
-
-
Polymerization:
-
Incubate the MTP with the maytansinoid compound (or vehicle control) in a polymerization buffer (e.g., PEM buffer) containing 1 mmol/L GTP.
-
Maintain the temperature at 30-37°C for 45-60 minutes to allow for microtubule assembly.
-
-
Measurement:
-
Quantify the mass of the resulting microtubule polymer. This is typically done by centrifuging the samples to pellet the polymers, depolymerizing the pellets in the cold, and then measuring the protein concentration of the depolymerized tubulin.
-
Alternatively, polymerization can be monitored in real-time by measuring the increase in light scattering or absorbance in a spectrophotometer.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
-
Visualized Pathways and Workflows
Maytansinoid Mechanism of Action
References
- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. US6333410B1 - Process for the preparation and purification of thiol-containing maytansinoids - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum [frontiersin.org]
- 6. ddd.uab.cat [ddd.uab.cat]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Maytansinoids - Creative Biolabs [creativebiolabs.net]
- 11. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 13. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Tubulin Inhibition Pathway of DM4
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM4 (ravtansine), a potent maytansinoid derivative, is a critical component of several antibody-drug conjugates (ADCs) utilized in targeted cancer therapy.[1] Its cytotoxic efficacy is derived from its ability to disrupt microtubule dynamics, a fundamental process for cell division. This technical guide provides a comprehensive exploration of the tubulin inhibition pathway of DM4, detailing its mechanism of action, presenting quantitative data on its activity, and offering detailed experimental protocols for its characterization.
Core Mechanism of Tubulin Inhibition
DM4 exerts its potent anti-cancer effects by targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic structures essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. The mechanism of DM4-mediated tubulin inhibition can be dissected into the following key steps:
-
Binding to Tubulin: DM4, a structural analogue of maytansine, binds to β-tubulin.[2] This binding occurs at a site distinct from the vinca (B1221190) domain, preventing the proper assembly of tubulin heterodimers into microtubules.[3]
-
Inhibition of Microtubule Polymerization: By binding to tubulin, DM4 potently inhibits its polymerization into microtubules.[4][5] This disrupts the delicate equilibrium between microtubule assembly and disassembly, which is crucial for their function.
-
Suppression of Microtubule Dynamics: Even at sub-nanomolar concentrations, DM4 and its metabolites, such as S-methyl DM4, strongly suppress the dynamic instability of microtubules.[6] This includes a significant reduction in the shortening rate and length, and a decrease in the catastrophe frequency (the switch from a growing to a shrinking state).[6]
-
Mitotic Arrest: The disruption of the mitotic spindle apparatus due to DM4's effects on microtubules prevents cancer cells from successfully completing mitosis. This leads to a potent cell cycle arrest, primarily in the G2/M phase.[2][4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death of the cancer cell.[2][7]
Quantitative Data on DM4 Activity
The potency of DM4 has been quantified in numerous studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines and its effects on microtubule dynamics.
Table 1: In Vitro Cytotoxicity of DM4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [7] |
| MOLM-14 | Acute Myeloid Leukemia | 1 - 10 | [7] |
| KB | Nasopharynx Carcinoma | ~0.008 (as Maytansine) | [3] |
| P-388 | Murine Lymphocytic Leukemia | ~0.0006 (as Maytansine) | [3] |
| L1210 | Murine Leukemia | ~0.002 (as Maytansine) | [3] |
Note: The cytotoxic potency of DM4 is often evaluated in the context of an ADC, where the delivery of DM4 is targeted to specific cancer cells. The IC50 values of ADCs are influenced by factors such as antigen expression levels and the efficiency of ADC internalization.
Table 2: Effect of S-methyl DM4 on Microtubule Dynamic Instability
| Parameter | Control | 100 nM S-methyl DM4 | % Change | Reference |
| Shortening Rate (µm/min) | 17.5 ± 1.2 | 7.7 ± 0.6 | -56% | [6] |
| Shortening Length (µm) | 1.5 ± 0.1 | 0.6 ± 0.1 | -60% | [6] |
| Catastrophe Frequency (events/s) | 0.021 ± 0.002 | 0.002 ± 0.001 | -90% | [6] |
| Dynamicity (µm/min) | 4.1 ± 0.3 | 1.1 ± 0.1 | -73% | [6] |
| Time in Pause (%) | 25 ± 3 | 55 ± 4 | +30% | [6] |
Data from in vitro studies using purified bovine brain tubulin.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antitubulin activity of DM4.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin can be monitored by the increase in absorbance (light scattering) at 340 nm.[7][8]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
DM4 stock solution (in DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Prepare serial dilutions of DM4 in General Tubulin Buffer. The final concentration in the assay will typically range from sub-nanomolar to micromolar.
-
-
Assay Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
Add 10 µL of the DM4 dilutions (or vehicle control, e.g., DMSO diluted in buffer) to the wells of the 96-well plate.
-
Incubate the plate at 37°C for 2 minutes.
-
Initiate the polymerization reaction by adding 100 µL of the cold tubulin/GTP solution to each well.
-
Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[7][8]
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time to generate polymerization curves.
-
Determine the effect of DM4 on the rate and extent of tubulin polymerization compared to the vehicle control.
-
Calculate the IC50 for the inhibition of tubulin polymerization.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of DM4 on the microtubule network within cultured cells.[6][8]
Materials:
-
Cultured cells (e.g., HeLa, MCF7)
-
Sterile glass coverslips in a 24-well plate
-
Complete cell culture medium
-
DM4 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Primary anti-α-tubulin antibody
-
Fluorescently labeled secondary antibody
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Treat the cells with desired concentrations of DM4 (and a vehicle control) for a specified duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 5-10 minutes at -20°C.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST (PBS with 0.05% Tween-20).
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, which is measured by staining with a fluorescent dye like propidium (B1200493) iodide (PI).[9][10][11]
Materials:
-
Cultured cells
-
DM4 stock solution (in DMSO)
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of DM4 and a vehicle control for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to the cells.
-
Fix for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at >600 nm.
-
Collect data from at least 10,000 cells per sample.
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
DM4 is a highly potent tubulin inhibitor that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of DM4 and to evaluate its efficacy as a component of targeted cancer therapies. A thorough understanding of its interaction with tubulin and its cellular consequences is paramount for the continued development of next-generation ADCs with improved therapeutic indices.
References
- 1. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. benchchem.com [benchchem.com]
- 7. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
The Development of DM4-Based Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. Among the various payloads utilized in ADCs, the maytansinoid DM4 has emerged as a clinically significant tubulin inhibitor. This technical guide provides a comprehensive literature review of the development of DM4-based ADCs, focusing on their mechanism of action, clinical evolution, and the experimental methodologies crucial for their design and evaluation.
Introduction to DM4-Based ADCs
DM4, also known as ravtansine, is a synthetic derivative of maytansine, a natural product isolated from the shrub Maytenus ovatus.[1][2] Maytansinoids are potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4] DM4 was specifically designed for use in ADCs, incorporating a thiol group that allows for covalent attachment to a linker, which in turn connects the payload to a monoclonal antibody (mAb).[3] This targeted delivery strategy aims to enhance the therapeutic window of the highly cytotoxic maytansinoid by directing it specifically to cancer cells that overexpress a particular target antigen recognized by the mAb.
The general structure of a DM4-based ADC consists of three key components:
-
A monoclonal antibody (mAb): Provides target specificity by binding to a tumor-associated antigen.
-
The DM4 payload: A potent cytotoxic agent that kills the cancer cell.
-
A linker: Covalently connects the DM4 payload to the mAb and is designed to be stable in circulation but release the active payload within the target cell.
This guide will delve into the critical aspects of DM4-based ADC development, from the fundamental mechanism of action to the practicalities of their synthesis and clinical evaluation.
Mechanism of Action of DM4
The cytotoxic activity of DM4 stems from its ability to disrupt microtubule dynamics, a critical process for cell division.[3][5]
Microtubule Disruption and Mitotic Arrest
DM4 binds to β-tubulin, a subunit of microtubules, at or near the vinblastine-binding site.[2][4] This binding inhibits the polymerization of tubulin into microtubules and can also lead to the depolymerization of existing microtubules.[4] The disruption of microtubule dynamics has profound consequences for dividing cells, particularly during mitosis. It prevents the formation of a functional mitotic spindle, the cellular machinery responsible for segregating chromosomes into daughter cells.
This interference with the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome alignment before allowing the cell to proceed to anaphase.[6] The sustained activation of the SAC due to the persistent presence of misaligned chromosomes leads to a prolonged arrest in the G2/M phase of the cell cycle.[2]
Downstream Signaling and Apoptosis
Prolonged mitotic arrest triggers a cascade of downstream signaling events that ultimately culminate in apoptotic cell death. Key pathways involved include:
-
JNK Pathway Activation: Disruption of the microtubule network can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.[7][8]
-
CDK1 Activation: Sustained mitotic arrest is associated with the prolonged activation of Cyclin-Dependent Kinase 1 (CDK1), a master regulator of mitosis.[9][10]
-
Modulation of Bcl-2 Family Proteins: Activated CDK1 can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, while promoting the degradation of Mcl-1.[2][9][10][11][12] This shifts the balance towards pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c initiates the caspase cascade, leading to the execution of apoptosis.
The following diagram illustrates the signaling pathway initiated by DM4-induced microtubule disruption.
Clinical Development of DM4-Based ADCs
Several DM4-based ADCs have entered clinical development, with mirvetuximab soravtansine (B3322474) being the most advanced.
Mirvetuximab Soravtansine (IMGN853)
Mirvetuximab soravtansine is an ADC targeting the folate receptor alpha (FRα), which is highly expressed in several epithelial cancers, including ovarian cancer. It comprises a humanized anti-FRα monoclonal antibody, the cleavable disulfide linker sulfo-SPDB, and the DM4 payload.[]
Table 1: Key Clinical Trial Data for Mirvetuximab Soravtansine
| Trial Name (NCT) | Phase | Indication | Treatment Arm | Overall Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Reference(s) |
| SORAYA (NCT04296890) | III | Platinum-Resistant Ovarian Cancer (FRα-high) | Mirvetuximab Soravtansine | 32.4% | 6.9 months | 4.3 months | [] |
| FORWARD I (NCT02631876) | III | Platinum-Resistant Ovarian Cancer (FRα-high) | Mirvetuximab Soravtansine | 24% | - | 4.8 months |
Tusamitamab Ravtansine (SAR408701)
Tusamitamab ravtansine is an ADC targeting the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), which is overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC).[1][5]
Table 2: Key Clinical Trial Data for Tusamitamab Ravtansine
| Trial Name (NCT) | Phase | Indication | Treatment Arm | Stable Disease (SD) | Dose-Limiting Toxicities (DLTs) | Reference(s) |
| Phase I (NCT02187848) | I | Advanced Solid Tumors | Tusamitamab Ravtansine (Q2W-LD) | 35.7% | Grade 2 keratopathy, Grade 2 keratitis | [1][4][5] |
| Phase I (NCT02187848) | I | Advanced Solid Tumors | Tusamitamab Ravtansine (Q3W) | 40.0% | Grade 2 keratopathy, Grade 3 transaminase elevation | [1][4][5] |
| CARMEN-LC03 (NCT04394624) | III | Metastatic Non-Squamous NSCLC (CEACAM5-high) | Tusamitamab Ravtansine | Did not meet primary endpoint of PFS improvement | - | [14][15] |
| CARMEN-LC04 (NCT04394624) | II | Metastatic Non-Squamous NSCLC | Tusamitamab Ravtansine + Ramucirumab | ORR: 29.0%, mPFS: 6.0 months | - | [16][17] |
Other DM4-Based ADCs in Development
A number of other DM4-based ADCs have been or are currently under investigation in clinical trials, targeting a variety of antigens in different cancer types.[7][18] The development of these agents highlights the broad potential of the DM4 payload in targeted cancer therapy.
Experimental Protocols
The development of a DM4-based ADC involves a series of well-defined experimental procedures, from the synthesis of the drug-linker conjugate to the evaluation of the final ADC's potency.
Synthesis of SPDB-DM4 Drug-Linker
The sulfo-SPDB linker is a commonly used cleavable linker for DM4. Its synthesis and subsequent conjugation to DM4 are critical steps in ADC production. The general manufacturing considerations for SPDB-DM4 involve the synthesis of the SPDB linker and the DM4 payload separately, followed by their conjugation.[19]
Synthesis of N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB): While detailed proprietary synthesis protocols are not publicly available, the synthesis of SPDB generally involves the reaction of 4-(2-pyridyldithio)butyric acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) to form the NHS ester.
Conjugation of DM4 to SPDB: The thiol group on DM4 reacts with the pyridyldithio group of the SPDB linker via a disulfide exchange reaction to form the SPDB-DM4 conjugate.[]
ADC Conjugation and Characterization
The following diagram outlines a typical workflow for the development and characterization of a DM4-based ADC.
Protocol for Antibody Reduction and Conjugation: [20]
-
Antibody Reduction:
-
To a solution of the monoclonal antibody (e.g., 10 mg/mL) in a suitable buffer (e.g., PBS with 1 mM DTPA, pH 8.0), add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Remove the excess reducing agent by size-exclusion chromatography (e.g., Sephadex G25 column) equilibrated with a suitable buffer.
-
-
Conjugation of SPDB-DM4 to Reduced Antibody:
-
To the reduced antibody solution, add the SPDB-DM4 drug-linker in a slight molar excess.
-
Incubate the reaction on ice for 1 hour.
-
Quench the reaction by adding an excess of a thiol-containing reagent like cysteine.
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Determination of Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it can significantly impact its efficacy and toxicity. Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used methods for DAR determination.
Protocol for DAR Determination by HIC:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the different drug-loaded species using a gradient of decreasing salt concentration.
-
Monitor the elution profile at 280 nm.
-
The peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) will be separated based on their hydrophobicity, with higher DAR species having longer retention times.
-
Calculate the average DAR by determining the relative area of each peak.
In Vitro Cytotoxicity Assay
The potency of a DM4-based ADC is typically evaluated using an in vitro cytotoxicity assay, such as the MTT assay.
Protocol for MTT Assay:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the DM4-based ADC and control antibodies for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).
Conclusion
DM4-based ADCs have demonstrated significant promise as a therapeutic strategy for various cancers. Their potent mechanism of action, centered on the disruption of microtubule dynamics and induction of mitotic arrest, provides a powerful means of eliminating rapidly dividing tumor cells. The clinical success of mirvetuximab soravtansine and the ongoing development of other DM4-based ADCs underscore the potential of this payload in the targeted therapy landscape. A thorough understanding of the synthesis, characterization, and in vitro evaluation of these complex biologics, as outlined in this guide, is essential for the continued advancement of this important class of anticancer agents. Future research will likely focus on optimizing linker technologies, identifying novel targets, and exploring combination therapies to further enhance the efficacy and safety of DM4-based ADCs.
References
- 1. Ectopic Activation of the Spindle Assembly Checkpoint Signaling Cascade Reveals Its Biochemical Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK1 switches mitotic arrest to apoptosis by phosphorylating Bcl-2/Bax family proteins during treatment with microtubule interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 9. Cyclin-dependent kinase 1-mediated Bcl-xL/Bcl-2 phosphorylation acts as a functional link coupling mitotic arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of Mcl‐1 by CDK1–cyclin B1 initiates its Cdc20‐dependent destruction during mitotic arrest | The EMBO Journal [link.springer.com]
- 12. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Press Release: Sanofi announces end of program evaluating tusamitamab ravtansine after a 2L NSCLC Phase 3 trial did not meet a primary endpoint | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. congress.sanofimedical.com [congress.sanofimedical.com]
- 18. Landscape of clinical drug development of ADCs used for the pharmacotherapy of cancers: an overview of clinical trial registry data from 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spdb-DM4 () for sale [vulcanchem.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Conjugation of DM4 to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the potent cytotoxic agent DM4 to monoclonal antibodies (mAbs), a critical step in the development of Antibody-Drug Conjugates (ADCs). The following sections outline the necessary reagents, equipment, and step-by-step procedures for antibody preparation, conjugation, purification, and characterization of the resulting DM4-ADC.
Introduction
Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2][3][4][5] DM4, a maytansinoid derivative, is a highly potent microtubule-disrupting agent that induces mitotic arrest and apoptosis in targeted cancer cells.[6][7][][9] The conjugation of DM4 to a mAb is typically achieved through a linker that is stable in circulation but allows for the release of the cytotoxic payload upon internalization into the target cell.[2][3][10] This protocol focuses on a common conjugation strategy involving the reduction of native interchain disulfide bonds in the antibody to generate reactive thiol groups for linker attachment.
Materials and Reagents
A comprehensive list of materials and reagents required for the successful conjugation of DM4 to a monoclonal antibody is provided below.
| Category | Item | Recommended Supplier | Notes |
| Antibody | Monoclonal Antibody (mAb) | User-defined | Should be at a concentration of ≥ 2 mg/mL in a suitable buffer (e.g., PBS) free of interfering substances like BSA or glycine.[11][12] |
| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific, Sigma-Aldrich | A 10 mM stock solution in water is recommended. |
| DM4-Linker | e.g., SPDB-DM4, sulfo-SPDB-DM4 | MedChemExpress, BOC Sciences | The choice of linker depends on the desired release mechanism.[10][13] |
| Solvents | Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Anhydrous, high-purity grade is required. |
| Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | In-house preparation or commercial | |
| Borate (B1201080) Buffer, pH 8.0 | In-house preparation | For controlling pH during reduction. | |
| Citrate (B86180) or Phosphate (B84403) Buffer, pH 5.0-6.5 | In-house preparation | For the conjugation reaction.[14] | |
| Quenching Agent | N-acetylcysteine or Cysteine | Sigma-Aldrich | To stop the conjugation reaction.[15] |
| Purification | Sephadex G25 desalting column | Cytiva | For removal of unconjugated drug-linker.[1][15] |
| Hydrophobic Interaction Chromatography (HIC) column | Agilent, Waters | For DAR determination and purification.[1][16][] | |
| Tangential Flow Filtration (TFF) system | MilliporeSigma | For buffer exchange and purification.[] | |
| Analytical | UV/Vis Spectrophotometer | Agilent, Thermo Fisher Scientific | For concentration and DAR determination.[18] |
| HPLC or UPLC system | Agilent, Waters | For HIC analysis.[1] | |
| Mass Spectrometer (Q-TOF) | Agilent, Sciex | For accurate mass determination and DAR analysis.[19][20] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of DM4-ADCs. Optimization of reaction conditions may be necessary for different antibodies and linker-drug combinations.
Antibody Preparation and Reduction
This step involves the partial reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl (-SH) groups for conjugation.
-
Buffer Exchange: If the antibody is in a buffer containing interfering substances (e.g., Tris, glycine, BSA), perform a buffer exchange into PBS, pH 7.4.[11][12] This can be done using a desalting column or TFF.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS.[11]
-
Reduction Reaction:
-
Add a 50 mM borate buffer (pH 8.0) to the antibody solution.[15]
-
Add a molar excess of TCEP to the antibody solution. A 60-fold molar excess has been reported.[1][4] The exact amount should be optimized to achieve the desired number of free thiols per antibody (typically 4-8 for a target DAR of 2-4).
-
Incubate the reaction at room temperature or 37°C for 30 minutes to overnight.[1][4][15]
-
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G25) equilibrated with PBS, pH 7.4.[15]
DM4-Linker Conjugation
This step involves the reaction of the reduced antibody with the DM4-linker construct.
-
Prepare DM4-Linker Solution: Dissolve the DM4-linker (e.g., SPDB-DM4) in an organic solvent such as DMA or DMSO to a final concentration of around 10 mM.[12][14]
-
Conjugation Reaction:
-
Adjust the pH of the reduced antibody solution to 5.0-6.5 using a citrate or phosphate buffer.[14]
-
Add a 10-fold molar excess of the DM4-linker solution to the reduced antibody.[1] The final concentration of the organic solvent should typically be kept below 10% (v/v).
-
Incubate the reaction at room temperature overnight in the dark.[1]
-
-
Quenching the Reaction: Stop the reaction by adding a 20-fold molar excess of a quenching agent like N-acetylcysteine or cysteine relative to the drug-linker.[15] Incubate for 15-30 minutes.
Purification of the DM4-ADC
Purification is crucial to remove unconjugated DM4-linker, free drug, and other reaction by-products, which can contribute to off-target toxicity.[21]
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G25) to perform an initial purification and buffer exchange into a formulation buffer (e.g., PBS).[1][15]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) and remove unconjugated antibody.[1][16][]
-
Tangential Flow Filtration (TFF): TFF is an effective method for buffer exchange, concentration, and removal of low molecular weight impurities.[]
Characterization of the DM4-ADC
The resulting ADC must be thoroughly characterized to ensure quality and consistency.
-
Protein Concentration: Determine the final ADC concentration using a UV/Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV/Vis Spectroscopy: The average DAR can be calculated by measuring the absorbance at 252 nm (for DM4) and 280 nm (for the antibody).[18] The following equation can be used:
-
Requires knowledge of the molar extinction coefficients of the drug and antibody at both wavelengths.
-
-
Hydrophobic Interaction Chromatography (HIC): HIC separates the ADC into subpopulations based on the number of conjugated drugs. The peak areas of the different species (DAR 0, 2, 4, etc.) can be used to calculate the average DAR.[1][16][]
-
Mass Spectrometry (MS): LC-MS provides the most accurate determination of the DAR and the distribution of different drug-loaded species by measuring the intact mass of the ADC.[19][20]
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the conjugation of DM4 to a monoclonal antibody. These values may require optimization for specific antibody-linker combinations.
| Parameter | Typical Value/Range | Reference |
| Antibody Concentration | 2 - 10 mg/mL | [11] |
| TCEP Molar Excess (for reduction) | ~60-fold | [1][4] |
| DM4-Linker Molar Excess (for conjugation) | ~10-fold | [1] |
| Conjugation Reaction pH | 5.0 - 6.5 | [14] |
| Final Organic Solvent Concentration | < 10% (v/v) | [1] |
| Target Average DAR | 3 - 4 | [16] |
| Trastuzumab-DM4 DAR | 3.5 - 4.0 | [23] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the conjugation of DM4 to a monoclonal antibody.
References
- 1. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. DM4 - Creative Biolabs [creative-biolabs.com]
- 9. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njbio.com [njbio.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. medchemexpress.com [medchemexpress.com]
- 14. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. hpst.cz [hpst.cz]
- 20. agilent.com [agilent.com]
- 21. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 23. Trastuzumab-DM4 | BroadPharm [broadpharm.com]
Application Notes and Protocols for the Preparation of Antibody-DM4 Conjugates for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vivo application of antibody-drug conjugates (ADCs) utilizing the potent microtubule-disrupting agent DM4. The following sections detail the necessary materials, step-by-step experimental procedures, and quality control measures to ensure the generation of high-quality ADCs suitable for preclinical animal studies.
Introduction to Antibody-DM4 ADCs
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high cytotoxicity of a small molecule payload.[1][2] This approach aims to deliver the cytotoxic agent directly to antigen-expressing tumor cells, thereby increasing therapeutic efficacy while minimizing off-target toxicity.[1][2][3]
DM4 (Ravtansine) is a potent maytansinoid derivative that induces cell death by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[4][5][6] It is a popular payload for ADCs due to its high cytotoxicity, with IC50 values often in the sub-nanomolar range.[6] When conjugated to a tumor-targeting antibody, DM4 is internalized into the target cell, where the linker is cleaved, releasing the active drug.[7] The released DM4 and its metabolites can also exert a "bystander effect," killing adjacent antigen-negative tumor cells.[7][8]
The successful preparation of an effective and safe ADC for in vivo studies requires careful control over the conjugation process to achieve a desired drug-to-antibody ratio (DAR) and to maintain the integrity and binding affinity of the antibody.[9]
Experimental Workflow Overview
The overall process for preparing a DM4-ADC for in vivo studies involves several key stages: antibody preparation, conjugation of the DM4-linker complex to the antibody, purification of the ADC, and comprehensive characterization to ensure quality and consistency.
Detailed Experimental Protocols
This section provides detailed protocols for the conjugation of a DM4 payload to a target antibody via a disulfide linker (e.g., SPDB). This method involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
Materials and Equipment
Reagents:
-
Monoclonal Antibody (mAb): >95% purity, at 5-10 mg/mL in a suitable buffer (e.g., PBS).
-
DM4-Linker (e.g., SPDB-DM4): Stored as per manufacturer's instructions.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: N-ethylmaleimide (NEM) or Cysteine.
-
Solvent: Anhydrous Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO).
-
Buffers: Phosphate Buffered Saline (PBS), Sodium Borate buffer.
-
Purification Columns: Size-Exclusion Chromatography (SEC) columns (e.g., Sephadex G25).
Equipment:
-
UV-Vis Spectrophotometer
-
HPLC or UPLC system with SEC and Hydrophobic Interaction Chromatography (HIC) columns
-
Mass Spectrometer (e.g., Q-TOF)
-
Centrifugal concentrators
-
Sterile filters (0.22 µm)
-
Standard laboratory glassware and consumables
Protocol 1: Antibody Reduction
This protocol aims to partially reduce the interchain disulfide bonds of the antibody to generate a controlled number of free thiol groups. The goal is typically to achieve a Drug-to-Antibody Ratio (DAR) of 2 to 4.[10]
-
Preparation: Prepare the antibody in a reaction buffer (e.g., PBS with 1 mM DTPA, pH 7.5-8.0).
-
Reducer Addition: Add a calculated molar excess of TCEP to the antibody solution. For a target DAR of ~4, a 2.5 to 4.5-fold molar excess of TCEP over antibody is a common starting point.[10][11]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[10]
-
Purification: Immediately purify the reduced antibody using a desalting column (e.g., G25) equilibrated with cold reaction buffer to remove excess TCEP.[10]
-
Quantification: Determine the protein concentration (A280) and the concentration of free thiols (Ellman's Reagent) to calculate the thiol-to-antibody ratio.
Protocol 2: DM4 Conjugation
-
Payload Preparation: Dissolve the DM4-linker compound in a small amount of organic solvent (e.g., DMA) to prepare a concentrated stock solution.
-
Conjugation Reaction: Add the DM4-linker stock solution to the purified, reduced antibody. A slight molar excess of the DM4-linker over the available thiol groups (e.g., 1.5 to 2.0-fold) is recommended. The final concentration of organic solvent should typically be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction for 1-4 hours at 4°C or room temperature, protected from light.[10][12]
-
Quenching: Add a 20-fold molar excess of a quenching reagent like N-ethylmaleimide or cysteine relative to the initial amount of DM4-linker to cap any unreacted thiol groups on the antibody.[10] Incubate for an additional 20-30 minutes.
Protocol 3: ADC Purification and Formulation
-
Purification: Purify the ADC from unconjugated payload, linker, and quenching reagent using a desalting or SEC column equilibrated in the final formulation buffer (e.g., PBS, pH 7.4).[10][13] Tangential Flow Filtration (TFF) can also be used for larger scale preparations.
-
Concentration: Concentrate the purified ADC to the desired final concentration (e.g., 1-10 mg/mL) using centrifugal concentrators.
-
Sterilization: Sterilize the final ADC solution by passing it through a 0.22 µm filter into a sterile vial.
-
Storage: Store the final product at 4°C for short-term use or aliquoted and frozen at -80°C for long-term storage. Confirm storage conditions with stability studies.
Quality Control and Characterization
Thorough characterization is critical to ensure the ADC is suitable for in vivo studies.[9] Key quality attributes and methods for their assessment are summarized below.
| Parameter | Method | Acceptance Criteria (Typical) | Rationale |
| Protein Concentration | UV-Vis (A280) | Report Value | To ensure accurate dosing. |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry (MS) | 3.0 - 4.0 | Key determinant of ADC potency and therapeutic window. |
| Purity (Monomer %) | Size-Exclusion HPLC (SE-HPLC) | > 95% | Aggregates can increase immunogenicity and affect PK.[11] |
| Unconjugated Antibody | HIC-HPLC, MS | < 10% | High levels reduce overall potency. |
| Free Drug Level | RP-HPLC | < 1% | Free drug can cause systemic toxicity. |
| Endotoxin Level | LAL Assay | < 1 EU/mg | Critical for in vivo safety to prevent pyrogenic responses. |
| Antigen Binding | ELISA, Flow Cytometry | Binding comparable to parent mAb | Ensures the conjugation process did not compromise target binding. |
In Vivo Study Considerations
When preparing a DBA-DM4 ADC for animal studies, several factors must be considered to ensure the reliability and translatability of the results.
-
Animal Model Selection: The chosen animal model should be relevant to the study's objectives. For efficacy studies, this often involves xenograft models where human tumor cells are implanted into immunocompromised mice.[14] It is also critical to confirm that the antibody component of the ADC is cross-reactive with the target antigen in the selected animal species if on-target toxicity is being evaluated.[2]
-
Pharmacokinetics (PK) and Biodistribution: PK studies are essential to understand the ADC's stability, clearance, and exposure in vivo.[15] These studies typically involve collecting blood samples at various time points after ADC administration to measure total antibody, conjugated ADC, and free payload concentrations.[7][15]
-
Efficacy Studies: Anti-tumor efficacy is typically evaluated in tumor-bearing animals.[14] Mice are treated with the ADC at various dose levels, and tumor volume is monitored over time.[7]
-
Toxicity Assessment: The safety profile of the ADC is assessed by monitoring animal body weight, clinical signs of distress, and by performing histopathological analysis of major organs at the end of the study.[2]
DM4 Mechanism of Action
The following diagram illustrates the mechanism by which a DM4-based ADC exerts its cytotoxic effect on a target cancer cell.
References
- 1. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Drug Conjugates in Glioblastoma – Is There a Future for Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DM4 - Creative Biolabs [creative-biolabs.com]
- 5. adcreview.com [adcreview.com]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. broadpharm.com [broadpharm.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ravtansine in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ravtansine and its derivatives (such as DM4) in breast cancer cell line research. Ravtansine, a potent maytansinoid, functions as a microtubule-disrupting agent, leading to cell cycle arrest and apoptosis, making it a significant compound in oncology research and as a payload in antibody-drug conjugates (ADCs).
Mechanism of Action
Ravatansine exerts its cytotoxic effects by targeting tubulin, a critical component of microtubules.[1] Microtubules are essential for various cellular processes, including the formation of the mitotic spindle during cell division.[1] The mechanism of action can be summarized in the following steps:
-
Tubulin Binding: Ravtansine binds to the vinca-binding site on β-tubulin.[1]
-
Inhibition of Microtubule Assembly: This binding event prevents the polymerization of tubulin dimers into microtubules.[1]
-
Disruption of Microtubule Dynamics: It disrupts the equilibrium between microtubule polymerization and depolymerization, which is crucial for mitotic spindle function.[1]
-
Cell Cycle Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[1][2]
-
Induction of Apoptosis: Prolonged cell cycle arrest ultimately triggers programmed cell death (apoptosis).[1]
As a payload in ADCs, Ravtansine (often as DM4) is linked to a monoclonal antibody that targets a specific tumor antigen on the surface of cancer cells.[3][4] Upon binding, the ADC is internalized, and the linker is cleaved, releasing the cytotoxic Ravtansine directly into the cancer cell, thereby minimizing systemic toxicity.[3]
Data Presentation
In Vitro Efficacy of Ravtansine and Related Maytansinoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ravtansine and its structural analog, Ansamitocin P-3, in various breast cancer cell lines.
| Compound | Cell Line | IC50 (pM) | Reference |
| Ansamitocin P-3 | MCF-7 | 20 ± 3 | [2] |
| Ansamitocin P-3 | MDA-MB-231 | 150 ± 1.1 | [2] |
| Ansamitocin P-3 | EMT-6/AR1 | 140 ± 17 | [2] |
Cell Cycle Analysis
The table below illustrates the effect of Ansamitocin P-3 on the cell cycle distribution of MCF-7 breast cancer cells.
| Treatment | % of Cells in G2/M Phase | Reference |
| Control (untreated) | 26% | [5] |
| 50 pM Ansamitocin P-3 | 50% | [5] |
| 100 pM Ansamitocin P-3 | 70% | [5] |
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
This protocol is for determining the cytotoxic effects of Ravtansine on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Ravatansine
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris-base solution
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of Ravtansine for the desired time period (e.g., 72 hours).
-
After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of Ravtansine on the cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
Ravatansine
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with Ravtansine at various concentrations for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis induced by Ravtansine.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
Ravatansine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Ravtansine.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Mechanism of Action of Ravtansine.
Caption: Antibody-Drug Conjugate (ADC) Mechanism.
Caption: Experimental Workflow for Cell Cycle Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Tusamitamab ravtansine used for? [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of a DBA-Targeted DM4-Antibody-Drug Conjugate in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a patient-derived xenograft (PDX) model to evaluate the preclinical efficacy of a novel antibody-drug conjugate (ADC), DBA-DM4. This document is intended for researchers, scientists, and drug development professionals working in oncology and translational medicine.
Patient-derived xenograft (PDX) models, established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, are a powerful preclinical tool. They preserve the histological and genetic characteristics of the original tumor, offering a more predictive in vivo platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[1][2][3][4][5][6] The ADC , this compound, consists of a monoclonal antibody (DBA) that targets a specific tumor antigen, conjugated to the potent cytotoxic agent DM4.
Mechanism of Action: this compound
This compound is designed to selectively deliver the cytotoxic payload, DM4, to tumor cells expressing the target antigen recognized by the DBA antibody. DM4, a maytansinoid derivative, is a highly effective anti-mitotic agent that disrupts microtubule dynamics, a critical process for cell division.[7][][9][10]
The proposed mechanism of action is as follows:
-
Binding: The DBA antibody component of the ADC binds to its specific antigen on the surface of the cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[9]
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and DM4 is cleaved, releasing the active DM4 payload into the cytoplasm.[11]
-
Cytotoxicity: The released DM4 binds to tubulin, inhibiting its polymerization and leading to the disassembly of microtubules.[7] This disruption of the microtubule network results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[7]
Preclinical Efficacy Evaluation in PDX Models
The use of PDX models allows for an assessment of this compound efficacy in a system that closely mimics the complexity and heterogeneity of human tumors.[1][2][3][12]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a preclinical study of this compound in a cohort of PDX models representing a specific cancer type.
| PDX Model ID | Baseline Tumor Volume (mm³) | This compound Treatment Group | Vehicle Control Group | Tumor Growth Inhibition (%) |
| Mean Final Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | |||
| PDX-001 | 155 | 250 | 1200 | 79.2 |
| PDX-002 | 148 | 850 | 1150 | 26.1 |
| PDX-003 | 162 | 180 | 1350 | 86.7 |
| PDX-004 | 151 | 310 | 1250 | 75.2 |
Experimental Protocols
Detailed methodologies for the key experiments involved in the preclinical evaluation of this compound using PDX models are provided below.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
Objective: To establish viable and passageable tumor xenografts from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue obtained under informed consent
-
Immunodeficient mice (e.g., NOD-scid IL2Rγnull (NSG) or similar strains)[1][3][13]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (or other extracellular matrix)
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical clips or sutures
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue directly from surgery in a sterile collection medium on ice. The tissue should be processed as quickly as possible, ideally within a few hours of resection.
-
Tissue Preparation: In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or necrotic tissue. Mince the tumor into small fragments of approximately 2-4 mm³.[1]
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision (approximately 5 mm) in the skin of the flank.
-
Using sterile forceps, create a subcutaneous pocket.
-
Coat a tumor fragment in Matrigel and implant it into the subcutaneous pocket.[14]
-
Close the incision with surgical clips or sutures.
-
-
Monitoring: Monitor the mice at least twice a week for tumor growth. Palpate the implantation site to detect tumor formation.
-
Passaging: Once the tumor reaches a volume of approximately 500-1000 mm³, euthanize the mouse and aseptically resect the tumor.[14] The tumor can then be processed as described in step 2 and implanted into a new cohort of mice for expansion (P1 generation). Early passages (P1-P3) are recommended for efficacy studies to maintain the highest fidelity to the original patient tumor.[1]
Protocol 2: this compound Efficacy Study in PDX-bearing Mice
Objective: To evaluate the anti-tumor activity of this compound in established PDX models.
Materials:
-
PDX-bearing mice with established tumors (typically 100-200 mm³)
-
This compound ADC, formulated in a suitable vehicle
-
Vehicle control solution
-
Dosing syringes and needles
-
Digital calipers or ultrasound imaging system for tumor measurement
Procedure:
-
Cohort Randomization: Once tumors reach the desired size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[15][16] Record the initial tumor volume and body weight for each mouse.
-
Drug Administration:
-
Administer this compound to the treatment group via the appropriate route (e.g., intravenous or intraperitoneal injection). The dosing schedule and concentration should be based on prior toxicology and pharmacokinetic studies.
-
Administer the vehicle solution to the control group using the same volume, route, and schedule.
-
-
Tumor Volume Measurement:
-
Monitoring Animal Health: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance. Record the body weight of each mouse at least twice a week.
-
Study Endpoint: The study can be concluded based on a predetermined tumor volume endpoint in the control group, a specific treatment duration, or evidence of significant toxicity.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
Protocol 3: Immunohistochemical (IHC) Analysis of PDX Tumors
Objective: To assess the expression of the target antigen for the DBA antibody and to evaluate pharmacodynamic markers of this compound activity in tumor tissue.
Materials:
-
Resected PDX tumors (from control and treated groups)
-
Formalin or another suitable fixative
-
Paraffin embedding reagents and equipment
-
Microtome
-
Primary antibodies (e.g., anti-DBA target antigen, anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis)
-
Secondary antibodies and detection reagents (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Microscope
Procedure:
-
Tissue Fixation and Processing: Immediately after resection, fix the tumor tissue in 10% neutral buffered formalin for 24-48 hours. Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with the primary antibody at the optimal dilution and temperature.
-
Wash and incubate with the appropriate secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Dehydrate, clear, and coverslip the slides. Examine the stained sections under a microscope and capture images. The intensity and percentage of positive staining can be scored by a pathologist or quantified using image analysis software.[2][20][21][22]
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to tumor cell apoptosis.
Experimental Workflow for this compound Evaluation in PDX Models
Caption: Workflow for assessing this compound efficacy in PDX models.
References
- 1. xenograft.org [xenograft.org]
- 2. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xenograft.org [xenograft.org]
- 4. biocompare.com [biocompare.com]
- 5. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
- 6. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 10. adcreview.com [adcreview.com]
- 11. Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Establishment of a Patient-Derived Tumor Xenograft Model and Application for Precision Cancer Medicine [jstage.jst.go.jp]
- 14. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodology for Assessing Drug-to-Antibody Ratio (DAR) of a DBA-DM4 Antibody-Drug Conjugate
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic efficacy and potential toxicity of the drug.[][2][3][4] A consistent and accurately determined DAR is essential for ensuring product quality and for regulatory compliance.[5] This document provides a detailed overview and protocols for the primary methodologies used to assess the DAR of a hypothetical DBA-DM4 ADC, a conjugate of the DBA antibody with the maytansinoid payload DM4.
The methodologies covered include:
-
UV/Vis Spectroscopy: A straightforward method for determining the average DAR.[2][6][7][8]
-
Hydrophobic Interaction Chromatography (HIC): A robust method for determining the DAR distribution and average DAR for cysteine-linked ADCs.[2][9][10][11][12][13]
-
Reversed-Phase Liquid Chromatography (RP-LC): An orthogonal method to HIC, often coupled with mass spectrometry, for DAR analysis of reduced ADCs.[2][9][10][14][15][16][17]
-
Mass Spectrometry (MS): A powerful technique for providing intact mass analysis and confirming the DAR distribution.[][5][18][19][20]
Methodologies for DAR Assessment
UV/Vis Spectroscopy
UV/Vis spectroscopy is a simple and rapid method for determining the average DAR.[2][6][7][8] This technique relies on the distinct absorbance spectra of the antibody and the cytotoxic payload.[][2] By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength corresponding to the maximum absorbance of the drug), the concentrations of the antibody and the drug can be determined, allowing for the calculation of the average DAR.[2][6][7][8]
Prerequisites for this method include:
-
The drug (DM4) must have a chromophore with a distinct UV/Vis absorbance spectrum from the antibody.[][4]
-
The maximum absorbance wavelengths for the antibody and the drug should be significantly different.[][2]
-
The conjugation of the drug should not significantly alter the extinction coefficient of the antibody at 280 nm, and vice versa.[][4]
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used and robust method for characterizing the heterogeneity of ADCs, including the determination of the DAR distribution and average DAR.[4][9][10][11] This technique separates molecules based on their hydrophobicity.[2][12] Since the DM4 payload is hydrophobic, each conjugation event increases the overall hydrophobicity of the ADC. HIC can therefore separate the unconjugated antibody from ADCs with different numbers of conjugated DM4 molecules (e.g., DAR 0, 2, 4, 6, 8 for a cysteine-linked ADC).[9][10][13] The weighted average DAR is calculated from the relative peak areas of each species.[9][10]
Reversed-Phase Liquid Chromatography (RP-LC)
Reversed-phase liquid chromatography is another powerful technique for DAR determination, often used as an orthogonal method to HIC.[9][10][17] Unlike HIC, which is typically performed under non-denaturing conditions, RP-LC uses denaturing conditions.[2] For cysteine-linked ADCs, this necessitates the reduction of the interchain disulfide bonds to separate the light and heavy chains.[9][10][17] The different drug-loaded forms of the light and heavy chains are then separated based on their hydrophobicity. The weighted average DAR is calculated by integrating the peak areas of the separated chains.[9][14]
Mass Spectrometry (MS)
Mass spectrometry is a highly accurate method for determining the molecular weight of the intact ADC and its subunits.[5][18][20] This information can be used to confirm the number of conjugated drug molecules and the overall DAR distribution.[][18] LC-MS, which couples liquid chromatography with mass spectrometry, is particularly powerful as it allows for the separation of different ADC species prior to mass analysis.[2][5] Native MS is an emerging technique that allows for the analysis of intact ADCs under non-denaturing conditions.[18]
Experimental Protocols
Protocol 1: DAR Determination by UV/Vis Spectroscopy
Objective: To determine the average DAR of the this compound ADC.
Materials:
-
This compound ADC sample
-
DBA antibody (unconjugated)
-
DM4 payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine the extinction coefficients:
-
Measure the absorbance of a known concentration of the DBA antibody at 280 nm to determine its extinction coefficient (ε_Ab,280_).
-
Measure the absorbance of a known concentration of the DM4 payload at its maximum absorbance wavelength (λ_max,DM4_) and at 280 nm to determine its extinction coefficients (ε_DM4,λmax_ and ε_DM4,280_).
-
-
Sample Preparation:
-
Dilute the this compound ADC sample in PBS to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted this compound ADC sample at 280 nm (A_280_) and at the λ_max_ of DM4 (A_λmax_).
-
-
Data Analysis:
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_DM4_) using the following equations based on the Beer-Lambert law:
-
C_DM4_ = A_λmax_ / ε_DM4,λmax_
-
C_Ab_ = (A_280_ - (ε_DM4,280_ * C_DM4_)) / ε_Ab,280_
-
-
Calculate the average DAR:
-
Average DAR = C_DM4_ / C_Ab_
-
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the DAR distribution and average DAR of the this compound ADC.
Materials:
-
This compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)[11]
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-3 min: 0% B
-
3-18 min: 0-100% B
-
18-20 min: 100% B
-
20-22 min: 100-0% B
-
22-25 min: 0% B
-
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area_i_ * DAR_i_) / 100
-
Where i represents each drug-loaded species.
-
-
Protocol 3: DAR Determination by Reversed-Phase Liquid Chromatography (RP-LC)
Objective: To determine the average DAR of the reduced this compound ADC.
Materials:
-
This compound ADC sample
-
Dithiothreitol (DTT)
-
RP-HPLC column (e.g., Agilent PLRP-S)[14]
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation (Reduction):
-
To 50 µg of the this compound ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Chromatographic Conditions:
-
Column Temperature: 80 °C
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL of the reduced sample
-
Gradient:
-
0-5 min: 25% B
-
5-25 min: 25-50% B
-
25-27 min: 50-90% B
-
27-30 min: 90% B
-
30-32 min: 90-25% B
-
32-35 min: 25% B
-
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.
-
Calculate the weighted average DAR using the formula:
-
Average DAR = (Σ (% Peak Area_LCi_ * DAR_LCi_) + Σ (% Peak Area_HCi_ * DAR_HCi_)) / 100
-
Where LCi and HCi represent the different drug-loaded light and heavy chain species.[14]
-
-
Data Presentation
| Methodology | Information Obtained | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Average DAR | Simple, rapid, and requires minimal sample.[2][6] | Does not provide information on DAR distribution; requires accurate extinction coefficients and assumes no spectral interference.[][4] |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, DAR distribution, and presence of unconjugated antibody.[2][9][10] | Robust, high resolution, and performed under non-denaturing conditions.[12] | Mobile phase is not directly compatible with MS; may not be suitable for all ADC types (e.g., lysine-conjugated).[2][4] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Average DAR of reduced ADC.[9][10] | Orthogonal to HIC; mobile phase is compatible with MS.[4] | Denaturing conditions; requires sample reduction which adds a step to the workflow.[2] |
| Mass Spectrometry (MS) | Unambiguous confirmation of DAR and distribution by mass.[5][18] | High accuracy and specificity; can identify different drug-loaded species. | Requires specialized instrumentation and expertise. |
Visualizations
Caption: Overview of the experimental workflow for DAR assessment.
Caption: Workflow for DAR analysis using HIC.
Caption: Workflow for DAR analysis using RP-LC.
References
- 2. pharmiweb.com [pharmiweb.com]
- 3. hpst.cz [hpst.cz]
- 4. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 5. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. lcms.cz [lcms.cz]
- 19. sciex.com [sciex.com]
- 20. criver.com [criver.com]
Application Notes and Protocols for Evaluating the Bystander Effect of DBA-DM4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. DBA-DM4 is an ADC where the antibody (DBA) targets a specific tumor antigen, delivering the potent microtubule-inhibiting agent, DM4. A critical aspect of the efficacy of some ADCs is the "bystander effect," where the cytotoxic payload, upon being released from the target cancer cell, can diffuse into and kill neighboring antigen-negative cancer cells.[1][2] This phenomenon is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[1][3]
DM4 is a membrane-permeable maytansinoid derivative that, once released, can induce mitotic arrest and apoptosis in surrounding cells.[4][][6] Evaluating the bystander effect of this compound is crucial for understanding its full therapeutic potential and optimizing its clinical application. These application notes provide detailed protocols for in vitro assays to quantify the bystander effect of this compound and an overview of the underlying signaling pathways.
Data Presentation
The efficacy of the bystander effect is influenced by factors such as linker chemistry and the physicochemical properties of the payload.[1][7] The following table summarizes quantitative data on the in vitro bystander killing capacity of different maytansinoid ADC constructs, demonstrating how linker modifications can influence the potency of the bystander effect. A lower number of antigen-positive (Ag+) cells required to kill 50% of antigen-negative (Ag-) cells indicates a more potent bystander effect.
| ADC Construct | Linker Type | Maytansinoid Side Chain (Methylene Units, n) | Relative Ag+ Cells Needed to Kill 50% of Ag- Cells* | Reference |
| ADC 1a | Disulfide | 3 | ~1250 | [1] |
| ADC 6d | Peptide (l-Ala-l-Ala-d-Ala) | 3 | ~1250 | [1] |
| ADC 6a | Peptide (l-Ala-l-Ala-l-Ala) | 3 | ~400 | [1] |
| ADC 6b | Peptide (d-Ala-l-Ala-l-Ala) | 3 | ~400 | [1] |
| ADC 6c | Peptide (l-Ala-d-Ala-l-Ala) | 3 | ~400 | [1] |
*Data derived from a co-culture of HCC827 (Ag+) and MCF-7 (Ag-) cells.[1]
Experimental Protocols
Two primary in vitro methods are widely used to evaluate the bystander effect of ADCs: the co-culture assay and the conditioned medium transfer assay.[3]
Protocol 1: In Vitro Co-culture Bystander Assay
This assay directly measures the ability of a this compound to kill antigen-negative (Ag-) cells when they are cultured together with antigen-positive (Ag+) cells.[1][8]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., SKBR3 for HER2-targeted ADC)[1]
-
Antigen-negative (Ag-) cell line, labeled with a fluorescent protein (e.g., MCF7-GFP) for easy identification[1][2]
-
96-well, black-walled, clear-bottom plates
-
This compound ADC and a non-binding isotype control ADC
-
Cell culture medium and supplements
-
Fluorescence microscope or flow cytometer for analysis
Procedure:
-
Cell Seeding:
-
Harvest and count both Ag+ and Ag- cell lines.
-
Seed the Ag+ and Ag- cells together in the 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number per well constant.
-
Include monoculture wells for both Ag+ and Ag- cells as controls.
-
Allow cells to adhere for 24 hours.[1]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the non-binding control ADC in cell culture medium.
-
Add the ADC solutions to the co-culture and monoculture wells. Include an untreated control.
-
The concentration of this compound should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
-
Incubation:
-
Incubate the plate for a period relevant to the payload's mechanism of action, typically 72-120 hours.[1]
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy: Capture images of the wells at various time points. Quantify the number of viable GFP-labeled Ag- cells.
-
Flow Cytometry: Harvest the cells and analyze the population based on the fluorescent signal to determine the percentage of viable Ag- cells.
-
Luminescence-based Viability Assay: If the Ag- cells are labeled with luciferase, a luminescence-based cell viability assay (e.g., CellTiter-Glo®) can be used to quantify the viability of the Ag- population.[1]
-
Compare the viability of the Ag- cells in the co-culture wells to their viability in the monoculture wells. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic effect on bystander cells is mediated by a soluble factor (the released payload) secreted into the culture medium.[3][7]
Materials:
-
Ag+ and Ag- cell lines
-
This compound ADC
-
Standard cell culture plates (e.g., 6-well or T-25 flasks)
-
Syringe filters (0.22 µm)
-
96-well plates for viability assay
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Prepare Conditioned Medium:
-
Seed the Ag+ cells in a culture plate or flask and allow them to adhere.
-
Treat the cells with a cytotoxic concentration of the this compound ADC.
-
Incubate for 48-72 hours.[1]
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove cell debris and then filter it through a 0.22 µm syringe filter to obtain the "conditioned medium."[1]
-
-
Treat Target Cells:
-
Seed the Ag- cells in a 96-well plate and allow them to adhere for 24 hours.
-
Remove the existing medium and replace it with the prepared conditioned medium. It is advisable to use serial dilutions of the conditioned medium.
-
Include controls with fresh medium and medium from untreated Ag+ cells.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 72-96 hours.[1]
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).[1]
-
A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to controls demonstrates a bystander effect mediated by a secreted payload.
-
Protocol 3: Apoptosis Assay for Bystander Cells
To confirm that the observed cell death in bystander cells is due to apoptosis, an Annexin V staining assay can be performed.
Materials:
-
Cells from the co-culture or conditioned medium assay
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells from the experimental wells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit.
-
-
Staining:
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
An increase in the percentage of Annexin V-positive Ag- cells in the treated co-cultures or conditioned medium-treated wells compared to controls confirms apoptosis-mediated bystander killing.
-
Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Purification and Characterization of DBA-DM4 Conjugates
Introduction
Antibody-drug conjugates (ADCs) represent a cutting-edge class of biopharmaceuticals designed for the targeted treatment of cancer.[1][2] These complex molecules combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small-molecule drug, connected by a chemical linker.[1][2] This targeted delivery approach aims to enhance therapeutic efficacy while minimizing systemic toxicity to healthy tissues.[1] The focus of this document is on ADCs utilizing the maytansinoid derivative DM4 as the cytotoxic payload. DM4 is a potent inhibitor of tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of cancer cells.[][4][]
The drug-linker component, referred to here as DBA-DM4, consists of the DM4 payload attached to a specific linker, which we will generically denote with "DBA" for the purpose of these notes. The conjugation process, where the this compound is attached to the antibody, results in a heterogeneous mixture of species.[6] This mixture can include unconjugated antibody, ADC molecules with varying numbers of drug-linkers attached (different drug-to-antibody ratios, or DARs), unconjugated this compound, and aggregates.[6] Therefore, robust purification and comprehensive characterization are critical steps in the chemistry, manufacturing, and control (CMC) of these ADCs to ensure their safety, efficacy, and consistency.[1][6]
These application notes provide detailed protocols and methodologies for the purification and characterization of antibody-DM4 conjugates, intended for researchers, scientists, and professionals in the field of drug development.
I. Purification of Antibody-DM4 Conjugates
The primary goal of the purification process is to remove process-related impurities, such as unconjugated drug-linker, organic solvents, and excess reagents, and to isolate the desired ADC species with a specific range of DAR values while minimizing aggregation.[6] A multi-step chromatographic and filtration approach is typically employed.
Overall Purification Workflow
The purification of an antibody-DM4 conjugate from the initial reaction mixture is a multi-step process designed to ensure the final product is pure and suitable for its intended use.
Caption: A typical workflow for the purification of antibody-drug conjugates.
Purification Techniques and Protocols
A summary of common purification techniques is presented below, followed by detailed protocols.
| Technique | Purpose | Key Parameters |
| Tangential Flow Filtration (TFF) | Removal of organic solvents (e.g., DMSO, DMAc), unconjugated drug-linker, and buffer exchange.[] | Membrane Type & Pore Size, Transmembrane Pressure (TMP), Diafiltration Volumes. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species based on drug-to-antibody ratio (DAR).[2][8] | Resin Type, Salt Concentration, Elution Gradient (e.g., decreasing salt or adding organic modifier).[8][9] |
| Size Exclusion Chromatography (SEC) | Removal of high molecular weight species (aggregates) and low molecular weight impurities.[][10] | Resin Pore Size, Column Dimensions, Flow Rate. |
| Ion Exchange Chromatography (IEX) | Removal of charged variants and process-related impurities like host cell proteins and DNA.[] | Resin Type (Anion/Cation), pH, Salt Gradient. |
Protocol 1: Tangential Flow Filtration (TFF) for Solvent Removal and Buffer Exchange
Objective: To remove residual organic solvents from the conjugation reaction and exchange the ADC into a buffer suitable for the next chromatography step.
Materials:
-
TFF system with a suitable pump and reservoir.
-
Pellicon® Cassette with a 30 kDa molecular weight cut-off (MWCO) membrane (or equivalent).
-
Diafiltration Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).
-
Crude ADC conjugation mixture.
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with water and then with the Diafiltration Buffer.
-
Loading: Load the crude ADC mixture into the reservoir.
-
Initial Concentration (Optional): Concentrate the mixture to a desired volume by controlling the transmembrane pressure (TMP).
-
Diafiltration: Begin adding the Diafiltration Buffer to the reservoir at the same rate as the filtrate is being removed. This maintains a constant volume.
-
Buffer Exchange: Continue the diafiltration process for 5-10 diavolumes to ensure complete removal of the organic solvent and exchange into the target buffer.
-
Final Concentration: After diafiltration, stop adding buffer and concentrate the ADC solution to the desired final volume.
-
Recovery: Recover the purified, concentrated ADC from the system.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
Objective: To separate the ADC mixture into fractions with different DAR values.
Materials:
-
Chromatography system (e.g., ÄKTA system).
-
HIC column (e.g., Toyopearl Phenyl-650S, Butyl, or Octyl).
-
Buffer A (High Salt): 50 mM Sodium Phosphate, 2 M NaCl, pH 7.0.
-
Buffer B (Low Salt/Organic Modifier): 50 mM Sodium Phosphate, 20% v/v Isopropyl Alcohol, pH 7.0.[9]
-
ADC sample from Protocol 1.
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A.
-
Sample Loading: Dilute the ADC sample with an equal volume of Buffer A to ensure binding to the column. Load the diluted sample onto the column at a controlled flow rate.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CVs. Species with higher DAR values are more hydrophobic and will elute later in the gradient.
-
Fraction Collection: Collect fractions across the elution peak(s).
-
Analysis: Analyze the collected fractions using analytical HIC or RP-HPLC to determine the DAR of each fraction.
-
Pooling: Pool the fractions containing the ADC with the desired DAR range.
-
Column Regeneration: Clean and regenerate the column according to the manufacturer's instructions.
II. Characterization of Antibody-DM4 Conjugates
Comprehensive analytical characterization is essential to ensure the quality, consistency, and safety of the final ADC product.[1] Key quality attributes to be assessed include the drug-to-antibody ratio (DAR), the amount of unconjugated antibody, the level of aggregation, and the in vitro potency.
Overall Characterization Workflow
A suite of analytical techniques is used to characterize the purified ADC, confirming its identity, purity, and potency.
References
- 1. adcreview.com [adcreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of DM4 in Targeted Therapy for Solid Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravtansine, more commonly known as DM4, is a potent maytansinoid derivative utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[][2] As a class of microtubule-targeting agents, maytansinoids like DM4 induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4] This document provides detailed application notes and protocols for researchers and scientists working on the preclinical and clinical development of DM4-based ADCs for the treatment of solid tumors.
The therapeutic strategy of ADCs involves the selective delivery of highly potent cytotoxic agents like DM4 to tumor cells by conjugating them to monoclonal antibodies (mAbs) that target tumor-associated antigens.[5] This approach aims to widen the therapeutic window of the cytotoxic payload, maximizing its anti-tumor efficacy while minimizing systemic toxicity.[6]
Mechanism of Action
The mechanism of action of a DM4-containing ADC is a multi-step process initiated by the specific binding of the antibody component to its target antigen on the surface of a cancer cell.[7] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[8] Once internalized, the complex is trafficked to lysosomes, where the linker connecting the antibody and DM4 is cleaved, releasing the cytotoxic payload into the cytoplasm.[7][9]
Free DM4 then binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules.[3] This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[][4]
A key feature of some DM4-ADCs is the "bystander effect," where the released, membrane-permeable DM4 can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[10][] This is particularly important in treating heterogeneous tumors where antigen expression can be varied.[10]
Figure 1. Mechanism of action of a DM4-antibody-drug conjugate.
Preclinical and Clinical Applications in Solid Tumors
DM4-based ADCs have been evaluated in a variety of solid tumors in both preclinical and clinical settings. The efficacy of these ADCs is often correlated with the expression level of the target antigen on the tumor cells.[5]
Quantitative Data from Preclinical and Clinical Studies
| ADC Target | Cancer Type | Model/Phase | Efficacy Metric | Value | Reference |
| ADAM9 | Lung, Pancreatic, Renal, Prostate, Colon | Preclinical (Xenograft) | Tumor Growth Delay | Significant at 1.25 mg/kg | [12] |
| CD123 | Acute Myeloid Leukemia (AML) | Preclinical (Xenograft) | IC50 | 1 to 10 nM | [13] |
| CD138 | Multiple Myeloma | Phase II | Mean Plasma Conc. of DM4 | 6.3–27.6 nM | [13] |
| 5T4 | Gastric Cancer | Preclinical (Cell Line) | IC50 (HGC-27 cells) | 0.87 nM | [7] |
| Mesothelin | Ovarian Cancer, Mesothelioma | Phase I | Recommended Phase II Dose | 6.5 mg/kg Q3W | [5][14] |
| LGALS3BP | Neuroblastoma | Preclinical | Antitumor Activity | Potent and durable | [6][15][16] |
| Folate Receptor α (FRα) | Ovarian, Pancreatic Cancer, Mesothelioma | Preclinical (Xenograft) | Complete Responses | Observed at 2.5 mg/kg | [17] |
Experimental Protocols
Detailed protocols for the evaluation of DM4-based ADCs are crucial for consistent and reproducible results. The following are key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration-dependent cell-killing ability of a DM4-ADC and is used to calculate the half-maximal inhibitory concentration (IC50).[7][18]
Materials:
-
Target antigen-positive cancer cell line
-
Target antigen-negative control cell line
-
DM4-ADC
-
Unconjugated antibody or irrelevant ADC (negative control)
-
Complete cell culture medium
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]
-
Compound Treatment: Prepare serial dilutions of the DM4-ADC and control antibodies. Replace the culture medium with the diluted compounds and incubate for a set period (e.g., 72-96 hours).[18]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.[18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the drug concentration to determine the IC50 value.[18]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of a DM4-ADC to kill adjacent antigen-negative cells.[7]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP)
-
DM4-ADC
-
Viability dye (e.g., Propidium Iodide)
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixed population of Ag+ and Ag- (GFP-positive) cells in a culture plate.[7]
-
ADC Treatment: Treat the co-culture with the DM4-ADC at a concentration that is highly cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture. Incubate for 72-96 hours.[7]
-
Cell Staining: Harvest the cells and stain with a viability dye.[7]
-
Data Acquisition:
-
Data Analysis: Compare the percentage of dead Ag- cells in the treated versus untreated co-cultures.
In Vivo Efficacy Study (Xenograft Model)
This protocol assesses the anti-tumor activity of a DM4-ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., Nu/J)
-
Tumor cells for implantation
-
DM4-ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.[13]
-
Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).[13]
-
Treatment: Randomize mice into treatment and control groups. Administer the DM4-ADC and vehicle control intravenously.[13]
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).[13]
-
Endpoint: Continue the study until tumors in the control group reach a specified size or until a predetermined time point.
-
Data Analysis: Plot tumor growth curves and survival curves. Compare the tumor growth inhibition between the treated and control groups.
Figure 2. General experimental workflow for DM4-ADC development.
Conclusion
DM4 continues to be a valuable payload for the development of ADCs targeting a range of solid tumors. Its high potency and the potential for a bystander effect make it an attractive option for overcoming challenges such as tumor heterogeneity. The successful clinical translation of DM4-based ADCs will depend on the careful selection of tumor targets, optimization of the ADC construct, and a thorough understanding of its pharmacological properties through rigorous preclinical and clinical evaluation. The protocols and data presented here provide a foundational guide for researchers in this exciting field of targeted cancer therapy.
References
- 2. adcreview.com [adcreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugates (ADCs) for Personalized Treatment of Solid Tumors: A Review | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. onco-hema.healthbooktimes.org [onco-hema.healthbooktimes.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody–Drug Conjugates (ADCs) for Personalized Treatment of Solid Tumors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Antibody-Drug Conjugate Performances Using a Novel HPLC-DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
Protocol for Evaluating the Internalization of DBA-DM4 Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The efficacy of an ADC is critically dependent on its ability to be internalized by target cells upon binding to a specific cell surface antigen. This protocol provides a detailed guide for evaluating the internalization of a novel ADC, designated as DBA-DM4, which comprises a proprietary antibody (DBA) conjugated to the microtubule-inhibiting agent, DM4.
The internalization process is a key step in the mechanism of action for ADCs like this compound.[1][2][3] Once the DBA antibody binds to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[1][2] Following internalization, the ADC is trafficked to lysosomes, where the linker is cleaved, and the DM4 payload is released into the cytoplasm.[4][5] The released DM4 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[6] Therefore, quantifying the rate and extent of internalization is crucial for the preclinical assessment and optimization of any new ADC candidate.
This document outlines three common and robust methods to quantitatively and qualitatively assess the internalization of this compound:
-
Flow Cytometry-Based Internalization Assay: A quantitative method to measure the rate and extent of ADC internalization.
-
Immunofluorescence Microscopy for Visualization of Internalization: A qualitative and semi-quantitative method to visualize the subcellular localization of the ADC.
-
Lysosomal Co-localization Assay: A method to confirm the trafficking of the ADC to lysosomes, a critical step for payload release.
Key Experimental Protocols
Flow Cytometry-Based Internalization Assay
This assay quantifies the amount of ADC that has been internalized by the target cells over time. It relies on distinguishing between surface-bound and internalized ADC.
Materials:
-
Target cancer cell line expressing the antigen for the DBA antibody
-
This compound ADC, fluorescently labeled (e.g., with Alexa Fluor 488)
-
Isotype control antibody, similarly labeled
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Quenching solution (e.g., acidic wash buffer, pH 2.5-3.0, or an anti-fluorophore antibody)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
ADC Incubation:
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the fluorescently labeled this compound ADC at a predetermined concentration (e.g., 1-10 µg/mL).
-
As a negative control, treat a separate set of cells with a fluorescently labeled isotype control antibody.
-
Incubate the cells at 37°C for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
For the 0-hour time point (surface binding only), perform the incubation at 4°C for 30 minutes.
-
-
Cell Harvesting and Staining:
-
At each time point, wash the cells twice with ice-cold PBS to stop internalization.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in ice-cold PBS.
-
-
Quenching of Surface Fluorescence:
-
To differentiate between surface-bound and internalized ADC, treat one set of samples with a quenching solution for a short period (e.g., 1-2 minutes for an acidic wash or as recommended for an anti-fluorophore antibody) to remove or quench the fluorescence of the surface-bound ADC.
-
Leave another set of samples unquenched to measure total cell-associated fluorescence.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Measure the Mean Fluorescence Intensity (MFI) for both the quenched and unquenched samples.
-
-
Data Analysis:
-
The MFI of the unquenched sample represents the total cell-associated ADC (surface-bound + internalized).
-
The MFI of the quenched sample represents the internalized ADC.
-
Calculate the percentage of internalization at each time point using the following formula: % Internalization = (MFI of quenched sample / MFI of unquenched sample at 4°C) x 100
-
Data Presentation:
The quantitative data from the flow cytometry assay can be summarized in the following table:
| Time (hours) | Mean Fluorescence Intensity (Unquenched) | Mean Fluorescence Intensity (Quenched) | % Internalization |
| 0 (4°C) | 15000 | 500 | 3.3 |
| 0.5 | 14800 | 2500 | 16.7 |
| 1 | 14500 | 4500 | 30.0 |
| 2 | 14000 | 7000 | 46.7 |
| 4 | 13000 | 9500 | 63.3 |
| 8 | 11000 | 9000 | 60.0 |
| 24 | 8000 | 7200 | 48.0 |
Note: The data presented are hypothetical and for illustrative purposes only.
Immunofluorescence Microscopy for Visualization of Internalization
This method allows for the direct visualization of ADC internalization and its subcellular localization.
Materials:
-
Target cancer cell line
-
This compound ADC, fluorescently labeled (e.g., with Alexa Fluor 488)
-
Isotype control antibody, similarly labeled
-
Glass coverslips or chamber slides
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed the target cells on glass coverslips or in chamber slides and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled this compound ADC (e.g., 5 µg/mL) for various time points at 37°C. Include a 4°C incubation as a control for surface binding.
-
Fixation and Permeabilization:
-
At each time point, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash the cells with PBS.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a confocal microscope. Capture images of the ADC (green fluorescence) and nuclei (blue fluorescence).
-
Data Presentation:
The results are primarily qualitative, showing the localization of the ADC. At early time points, fluorescence is expected on the cell surface, while at later time points, punctate intracellular fluorescence, indicative of endosomal/lysosomal localization, should be observed.
Lysosomal Co-localization Assay
This assay confirms that the internalized ADC is trafficked to the lysosomes, which is essential for the release of the DM4 payload.
Materials:
-
All materials from the immunofluorescence protocol
-
Lysosomal marker (e.g., LysoTracker Red DND-99 or an antibody against a lysosomal protein like LAMP1)
Protocol:
-
Cell Seeding and ADC Incubation: Follow steps 1 and 2 of the immunofluorescence protocol.
-
Lysosomal Staining (Live-cell imaging):
-
If using LysoTracker, add it to the culture medium during the last 30-60 minutes of the ADC incubation period, following the manufacturer's instructions.
-
Proceed to live-cell imaging or fixation.
-
-
Lysosomal Staining (Fixed-cell imaging):
-
If using an anti-LAMP1 antibody, after permeabilization (step 3 of the immunofluorescence protocol), incubate the cells with the primary anti-LAMP1 antibody for 1 hour.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) for 1 hour.
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope, capturing channels for the ADC (e.g., green), lysosomes (e.g., red), and nuclei (e.g., blue).
-
Analyze the co-localization of the green and red signals using image analysis software. A high degree of overlap (yellow signal in merged images) indicates co-localization.
-
Quantify co-localization using Pearson's or Manders' coefficients.[7][8]
-
Data Presentation:
The co-localization data can be summarized in a table:
| Time (hours) | Pearson's Correlation Coefficient | Manders' Overlap Coefficient (ADC in Lysosomes) |
| 1 | 0.35 | 0.45 |
| 4 | 0.78 | 0.85 |
| 8 | 0.85 | 0.92 |
| 24 | 0.65 | 0.70 |
Note: The data presented are hypothetical and for illustrative purposes only. A Pearson's coefficient close to +1 indicates strong positive correlation.
Cytotoxicity Assay Following Internalization
To correlate internalization with cytotoxic activity, a cell viability assay should be performed.
Protocol:
-
Cell Seeding: Seed target cells in a 96-well plate.
-
ADC Treatment: Treat the cells with serial dilutions of this compound ADC and an isotype control ADC.
-
Incubation: Incubate the cells for a period sufficient to allow for internalization and cell death (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or a luminescence-based assay.
-
Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | Target Antigen Expression | This compound ADC IC50 (nM) | Isotype Control ADC IC50 (nM) |
| Target-Positive Cell Line A | High | 0.5 | >1000 |
| Target-Positive Cell Line B | Medium | 5.2 | >1000 |
| Target-Negative Cell Line C | None | >1000 | >1000 |
Note: The data presented are hypothetical and for illustrative purposes only. Data for DM4-containing ADCs often show potent, sub-nanomolar to low nanomolar IC50 values in target-positive cells.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency of DM4
Welcome to the technical support center for DM4 (N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the synthesis of DM4-containing Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for a DM4-based ADC?
An optimal DAR for maytansinoid ADCs, such as those utilizing a DM4 payload, is generally considered to be in the range of 3 to 4.[1] While higher DARs can enhance potency in laboratory settings, they are often associated with faster clearance from the body, increased accumulation in the liver, and a narrower therapeutic window in preclinical studies.[1] Conversely, a low DAR may lead to reduced anti-tumor effectiveness.[1] Therefore, a DAR of 3-4 is a common starting point for optimization.
Q2: What are the primary causes of low conjugation efficiency or a lower-than-expected DAR with DM4?
Low conjugation efficiency can stem from several factors related to the antibody, the DM4-linker, and the reaction conditions. Key potential causes include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the conjugation reaction.
-
Inaccurate Molar Ratio: An insufficient molar excess of the DM4-linker construct to the antibody will result in incomplete conjugation.
-
Antibody-Related Issues: Low antibody concentration, the presence of impurities (e.g., bovine serum albumin), or interfering substances in the antibody buffer can reduce conjugation efficiency. A purity of over 95% is recommended for the antibody.
-
DM4-Linker Instability or Insolubility: The DM4-linker may be unstable under the chosen conjugation conditions, or it may have poor solubility in the reaction buffer, leading to an incomplete reaction.
Q3: How does the choice of linker impact DM4 conjugation and ADC stability?
The linker is a critical component in ADC design. For DM4, linkers such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) and its sulfonated version, sulfo-SPDB, are commonly used.
-
SPDB and sulfo-SPDB: These are cleavable linkers containing a disulfide bond.[2] This disulfide bond is designed to be stable in the bloodstream but cleaved in the reducing environment inside a tumor cell, releasing the DM4 payload.[2]
-
Hydrophilicity: The hydrophobicity of the DM4 payload can contribute to ADC aggregation. Using a more hydrophilic linker, such as one containing polyethylene (B3416737) glycol (PEG) groups, can help to shield the hydrophobic drug and reduce the risk of aggregation.
Q4: My DM4 ADC is showing high levels of aggregation after conjugation. What are the potential causes and how can I mitigate this?
Aggregation of ADCs is a common challenge, often driven by the increased hydrophobicity of the final conjugate. Key factors include:
-
High DAR: A higher number of hydrophobic DM4 molecules per antibody increases the propensity for aggregation.
-
Hydrophobic Linker: The use of a hydrophobic linker can exacerbate the aggregation issue.
-
Suboptimal Buffer Conditions: A pH near the isoelectric point of the antibody or inappropriate ionic strength can decrease the stability of the ADC.
-
Organic Co-solvents: While often necessary to dissolve the DM4-linker, organic solvents like DMSO can destabilize the antibody, leading to aggregation. It is advisable to use the minimum amount of co-solvent required.
To mitigate aggregation, consider optimizing the DAR to a lower or intermediate level (e.g., 2-4), using a more hydrophilic linker, and carefully screening buffer conditions (pH, salt concentration).
Troubleshooting Guide: Low DM4 Conjugation Efficiency
This guide provides a structured approach to troubleshooting common issues leading to a low DAR in DM4 conjugation reactions.
| Observed Issue | Potential Cause | Recommended Action |
| Low Average DAR | Inaccurate Molar Ratio of DM4-Linker to Antibody | Perform small-scale optimization experiments with varying molar ratios of the DM4-linker to the antibody to determine the optimal ratio for your specific antibody. |
| Suboptimal Reaction pH | Ensure the pH of the reaction buffer is within the optimal range for the specific linker chemistry. For NHS-ester-based linkers like sulfo-SPDB, a pH of 7.2-8.5 is generally recommended. | |
| Incorrect Reaction Temperature or Time | Optimize the reaction temperature and incubation time. Some conjugation reactions may proceed more efficiently at room temperature, while others may benefit from incubation at 4°C for a longer duration. | |
| Presence of Interfering Substances in Antibody Buffer | Dialyze or desalt the antibody into the recommended reaction buffer to remove any interfering substances such as Tris or azide. | |
| Low Antibody Concentration | For efficient conjugation, it is recommended to have an antibody concentration of at least 1 mg/mL. If your antibody solution is too dilute, consider concentrating it. | |
| High Batch-to-Batch Variability in DAR | Inconsistent Reaction Conditions | Strictly control and document all reaction parameters, including temperature, pH, and incubation time, for each conjugation reaction. |
| Variable Molar Ratios Used | Precisely calculate and dispense the required amounts of antibody and DM4-linker for each batch. | |
| Presence of a Significant Amount of Unconjugated Antibody | Inefficient Conjugation Reaction | Review and optimize all reaction parameters as outlined above (molar ratio, pH, temperature, time). |
| Premature Quenching of the Reaction | Ensure that the quenching step is performed only after the desired reaction time has elapsed. |
Data Presentation: Impact of Reaction Parameters on DAR
The following table summarizes the expected qualitative impact of key reaction parameters on the average DAR of a DM4 ADC. The values presented are for illustrative purposes to demonstrate trends and should be optimized for each specific antibody and linker combination.
| Parameter | Condition A | DAR (Illustrative) | Condition B | DAR (Illustrative) | Rationale |
| Molar Ratio (Linker:Antibody) | 5:1 | 2.5 | 10:1 | 3.8 | A higher molar excess of the DM4-linker drives the reaction towards a higher DAR. |
| Reaction pH | 6.5 | 2.1 | 7.5 | 3.5 | For NHS-ester reactions, a slightly alkaline pH (7.2-8.5) is generally more efficient for reacting with primary amines on the antibody. |
| Reaction Temperature | 4°C (18 hours) | 3.2 | 25°C (4 hours) | 3.6 | Higher temperatures can increase the reaction rate, but may also increase the risk of antibody degradation or aggregation. |
| Reaction Time | 2 hours | 2.8 | 8 hours | 3.9 | Longer incubation times generally lead to a higher degree of conjugation, up to a certain point where the reaction reaches completion. |
Experimental Protocols
Protocol 1: General Procedure for sulfo-SPDB-DM4 Conjugation to an Antibody
This protocol provides a general guideline for the conjugation of sulfo-SPDB-DM4 to an antibody via lysine (B10760008) residues.
Materials:
-
Antibody (in a suitable buffer such as PBS, pH 7.2-7.4)
-
sulfo-SPDB-DM4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, exchange the buffer to the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
DM4-Linker Preparation:
-
Allow the vial of sulfo-SPDB-DM4 to equilibrate to room temperature before opening.
-
Prepare a stock solution of sulfo-SPDB-DM4 in anhydrous DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the sulfo-SPDB-DM4 stock solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess.
-
Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C for 12-18 hours. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated DM4-linker and other small molecules by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
Determine the average DAR using a suitable analytical method such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Protocol 2: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in a DM4 ADC sample.
Materials:
-
DM4 ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-50 µg of the DM4 ADC sample onto the column.
-
Elution Gradient: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (e.g., DAR 0, DAR 2, DAR 4, etc.). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
-
Calculate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ [(% Peak Area of each species) x (DAR of that species)] / 100
-
Visualizations
Caption: Workflow for DM4 Antibody-Drug Conjugate Synthesis.
Caption: Troubleshooting Decision Tree for Low DM4 Conjugation Efficiency.
References
Technical Support Center: Overcoming Off-Target Toxicity of Ravtansine-Based ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ravtansine-based Antibody-Drug Conjugates (ADCs). The information is designed to help you navigate and overcome common challenges related to off-target toxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with Ravtansine-based ADCs?
A1: Off-target toxicity of Ravtansine-based ADCs, which utilize maytansinoid payloads like DM4, is a significant challenge in their clinical development.[1][2] This toxicity can stem from several mechanisms that are not mutually exclusive:
-
On-target, off-tumor toxicity: The target antigen may be expressed on healthy tissues, leading to ADC binding and subsequent toxicity.[1]
-
Off-target, off-site toxicity: This is a major contributor to the dose-limiting toxicities of many ADCs.[1][3] It can occur through various mechanisms:
-
Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of the cytotoxic payload (e.g., DM4), which can then distribute non-specifically and damage healthy tissues.[1][4][5]
-
Non-specific ADC Uptake: Intact ADCs can be taken up by healthy cells through mechanisms like macropinocytosis or receptor-mediated endocytosis.[1][6] For instance, the mannose receptor, present on various cell types including those in the liver, has been proposed as a mechanism for off-target hepatic toxicity of ADCs.[1][7]
-
Payload-Related Off-Target Effects: The maytansinoid payload itself can have inherent off-target effects. For example, the payload component of T-DM1 (DM1) has been shown to bind to CKAP5 on the surface of hepatocytes, contributing to liver toxicity.[8]
-
Bystander Effect in Healthy Tissues: While the bystander effect is beneficial for killing antigen-negative tumor cells, the diffusion of membrane-permeable payloads from non-target cells that have taken up the ADC can also damage surrounding healthy cells.[1][9]
-
Q2: What are the common dose-limiting toxicities associated with Ravtansine (DM4)-based ADCs?
A2: Clinical and preclinical studies of Ravtansine (DM4)-conjugated ADCs have reported several common dose-limiting toxicities. These are often related to the maytansinoid payload class.[8]
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Ocular Toxicity: This is a key off-target, dose-limiting toxicity for ADCs containing the SPDB-DM4 linker-payload.[1] Symptoms can include blurred vision, keratitis, dry eye, and microcystic epithelial damage.[1] The exact mechanism is not fully understood but may involve non-specific uptake of the ADC by ocular tissues.[1]
-
Hepatotoxicity: Liver toxicity, observed as elevated liver transaminases, is a known side effect of maytansinoid-conjugated ADCs, including those with DM1 and DM4 payloads.[8]
-
Thrombocytopenia and Neutropenia: Myelosuppression, leading to reduced platelet and neutrophil counts, is another common toxicity associated with maytansinoid ADCs.[1]
-
Peripheral Neuropathy: Damage to peripheral nerves, leading to symptoms like numbness, tingling, or pain, is a potential side effect of microtubule-inhibiting agents like maytansinoids.[1]
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Gastrointestinal Effects: Nausea, vomiting, and diarrhea are also frequently reported adverse events.[2][8]
Q3: How does the choice of linker impact the off-target toxicity of a Ravtansine-based ADC?
A3: The linker is a critical component of an ADC that significantly influences its therapeutic index by balancing stability in circulation with efficient payload release at the target site.[1][4]
-
Cleavable vs. Non-cleavable Linkers:
-
Cleavable Linkers (e.g., disulfide or dipeptide linkers) are designed to release the payload in the tumor microenvironment or inside the target cell. While this can lead to a potent bystander effect and higher efficacy, insufficient stability in plasma can cause premature payload release and increased off-target toxicity.[1][10] Anetumab ravtansine, for example, uses a reducible disulfide linker to release a cell-permeable DM4 metabolite, contributing to its bystander effect.[9][11][12][13]
-
Non-cleavable Linkers (e.g., thioether linkers like SMCC) are more stable in circulation and release the payload only after lysosomal degradation of the antibody. This generally results in a better tolerability profile and reduced off-target toxicity due to lower systemic exposure to free payload.[1] However, ADCs with non-cleavable linkers may have reduced efficacy and lack a significant bystander effect.[1]
-
-
Linker Chemistry and Stability: The specific chemical structure of the linker is crucial. For instance, increasing the steric hindrance of a linker can enhance its stability in circulation, thereby reducing non-specific toxicities.[10]
Troubleshooting Guides
Problem 1: My Ravtansine-based ADC shows high in vitro potency but excessive in vivo toxicity at efficacious doses.
| Potential Cause | Troubleshooting/Investigative Steps | Experimental Protocols |
| Poor Linker Stability | 1. Assess linker stability in plasma from the relevant species (e.g., mouse, human). 2. Compare the in vivo efficacy and toxicity of your ADC with a version containing a more stable, non-cleavable linker. | --INVALID-LINK-- |
| On-Target, Off-Tumor Toxicity | 1. Evaluate the expression profile of the target antigen in a panel of normal tissues from the species used for in vivo studies. 2. Consider engineering the antibody to have a lower affinity for the target, which may reduce binding to healthy tissues with lower antigen density while maintaining avidity for tumor cells with high antigen expression.[14][15] | --INVALID-LINK-- |
| Non-Specific Uptake | 1. Investigate ADC uptake in non-target cells known to have high endocytic activity (e.g., liver sinusoidal endothelial cells, Kupffer cells). 2. Evaluate the impact of modifying the antibody's Fc region to reduce Fc-mediated uptake.[16] | --INVALID-LINK-- |
Problem 2: I am observing significant ocular toxicity in my preclinical studies. How can I mitigate this?
| Potential Cause | Mitigation Strategies | Experimental Approach |
| Payload-Related Toxicity | 1. Consider alternative payloads that are less associated with ocular toxicity. 2. Explore the use of a lower drug-to-antibody ratio (DAR) to reduce the amount of payload delivered per antibody. | Develop and test ADCs with different payloads or lower DARs in comparative in vivo toxicology studies. |
| Non-Specific ADC Uptake in Ocular Tissues | 1. Investigate the expression of the target antigen in ocular tissues. 2. If the target is expressed, consider strategies to reduce on-target, off-tumor toxicity as described in Problem 1. 3. Explore the use of conditionally activated ADCs (e.g., Probody drug conjugates) that are activated preferentially in the tumor microenvironment.[17] | Perform immunohistochemistry (IHC) or other expression analysis on ocular tissues. |
| Dosing Schedule | 1. Optimize the dosing schedule. In some clinical trials, alternative dosing regimens have been explored to manage toxicities.[18] | Conduct dose-range-finding studies in animals with different dosing intervals and concentrations. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Anetumab Ravtansine (BAY 94-9343)
| Tumor Model | Treatment Dose and Schedule | Outcome | Reference |
| OVCAR-3 ovarian cancer xenograft | 0.05 mg/kg (DM4) Q3Dx3 | 100% response, 4/6 mice with complete tumor eradication | [9] |
| MIA PaCa-2/meso pancreatic cancer xenograft | Dose-dependent efficacy | Tumor growth inhibition | [9] |
| HT-29/meso colon cancer xenograft | Dose-dependent efficacy | Tumor growth inhibition | [9] |
Table 2: Clinical Trial Data for Ravtansine-Based ADCs
| ADC | Phase | Maximum Tolerated Dose (MTD) | Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) | Reference |
| Anetumab Ravtansine | I | 6.5 mg/kg Q3W or 2.2 mg/kg QW | Fatigue, nausea, diarrhea, anorexia, vomiting, peripheral sensory neuropathy, keratitis/keratopathy | [2] |
| Tusamitamab Ravtansine | I | 100 mg/m² Q2W | Reversible keratopathy (dose-limiting) | [18] |
| Praluzatamab Ravtansine (CX-2009) | I/II | 7 mg/kg Q3W (Recommended Phase II Dose) | Dose-limiting toxicities at 8 mg/kg Q3W and 6 mg/kg Q2W | [17] |
Experimental Protocols
Protocol 1: Plasma Stability Assay
-
Objective: To determine the stability of the ADC and the rate of payload release in plasma.
-
Materials:
-
Ravtansine-based ADC
-
Control ADC with a non-cleavable linker
-
Freshly collected plasma (e.g., human, mouse) with anticoagulant
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) system or ELISA-based method
-
LC-MS/MS for quantification of released payload
-
-
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
Analyze the samples to determine the percentage of intact ADC remaining. This can be done using SEC-HPLC to separate the intact ADC from fragments or by an ELISA that detects both the antibody and the payload.
-
To quantify the released payload, precipitate the proteins from the plasma samples (e.g., with acetonitrile).
-
Analyze the supernatant using a validated LC-MS/MS method to measure the concentration of free Ravtansine.
-
Calculate the half-life of the ADC in plasma.
-
Protocol 2: Normal Tissue Cross-Reactivity Assessment
-
Objective: To evaluate the binding of the ADC's monoclonal antibody to a panel of normal human tissues.
-
Materials:
-
Ravtansine-based ADC's monoclonal antibody (unconjugated)
-
Isotype control antibody
-
Frozen normal human tissue sections (comprehensive panel recommended by regulatory agencies)
-
Immunohistochemistry (IHC) reagents (secondary antibodies, detection system)
-
-
Methodology:
-
Perform IHC staining on the panel of frozen normal human tissues with the unconjugated monoclonal antibody at multiple concentrations.
-
Include a negative control (isotype control antibody) and a positive control (a tissue known to express the target antigen).
-
A pathologist should evaluate the stained slides for the presence, intensity, and localization of staining in different cell types within each tissue.
-
The results will indicate potential sites of on-target, off-tumor toxicity.
-
Protocol 3: In Vitro Non-Specific Uptake Assay
-
Objective: To assess the degree of non-specific uptake of the ADC in antigen-negative cells.
-
Materials:
-
Ravtansine-based ADC (can be fluorescently labeled for easier detection)
-
Antigen-negative cell line (e.g., a cell line known not to express the target antigen)
-
Antigen-positive cell line (positive control)
-
Cell culture medium and supplements
-
Flow cytometer or fluorescence microscope
-
-
Methodology:
-
Plate the antigen-negative and antigen-positive cells in separate wells.
-
Incubate the cells with varying concentrations of the fluorescently labeled ADC for a set period (e.g., 4 hours) at 37°C.
-
Wash the cells thoroughly to remove any unbound ADC.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of internalized ADC. Alternatively, visualize the uptake using fluorescence microscopy.
-
Compare the uptake in antigen-negative cells to that in antigen-positive cells to determine the level of non-specific internalization.
-
Visualizations
Caption: General mechanism of action and off-target toxicity pathways for a Ravtansine-based ADC.
Caption: A logical workflow for troubleshooting the root cause of high in vivo toxicity.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. purepeg.com [purepeg.com]
- 5. dls.com [dls.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anetumab ravtansine: a novel mesothelin-targeting antibody-drug conjugate cures tumors with heterogeneous target expression favored by bystander effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Anetumab Ravtansine: A Novel Mesothelin-Targeting Antibody–Drug Conjugate Cures Tumors with Heterogeneous Target Expression Favored by Bystander Effect | Semantic Scholar [semanticscholar.org]
- 14. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Praluzatamab Ravtansine, a CD166-Targeting Antibody-Drug Conjugate, in Patients with Advanced Solid Tumors: An Open-Label Phase I/II Trial [scholarworks.indianapolis.iu.edu]
- 18. Tusamitamab Ravtansine in Patients with Advanced Solid Tumors: Phase I Study of Safety, Pharmacokinetics, and Antitumor Activity Using Alternative Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of DM4-Based Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of antibody-drug conjugates (ADCs) utilizing the cytotoxic payload DM4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the DM4 payload in an ADC?
A1: DM4 is a potent anti-mitotic agent belonging to the maytansinoid family.[1] Once the ADC binds to its target antigen on a cancer cell and is internalized, the DM4 payload is released inside the cell.[2][3] DM4 then binds to tubulin, inhibiting the assembly of microtubules.[][] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[6]
Q2: What are the most common off-target toxicities observed with DM4-containing ADCs, and what are their underlying causes?
A2: The most frequently reported off-target toxicities for DM4-containing ADCs include:
-
Ocular Toxicity: This can manifest as blurred vision, dry eyes, and keratopathy (corneal damage).[7][8][9] The exact mechanism is not fully elucidated but is thought to be related to the nonspecific uptake of the ADC or the released DM4 payload by corneal cells.[7][10]
-
Peripheral Neuropathy: This is a common side effect of microtubule-inhibiting agents and is believed to result from the disruption of microtubule networks within peripheral neurons.[10][11]
-
Hematological Toxicities: Myelosuppression, including thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), can occur. This is attributed to the cytotoxic effect of DM4 on rapidly dividing hematopoietic precursor cells in the bone marrow.[10]
-
Hepatotoxicity (Liver Toxicity): Elevated liver enzymes may be observed, potentially due to the nonspecific uptake of the ADC or free payload by liver cells.[10]
These toxicities are often linked to the premature release of the DM4 payload from the linker in circulation before the ADC reaches the target tumor cells.[7][8]
Q3: What is the "bystander effect" in the context of DM4-ADCs?
A3: The bystander effect refers to the ability of a cytotoxic payload released from a target cancer cell to diffuse into and kill neighboring cancer cells that may not express the target antigen.[3][12] DM4 and its metabolites are cell-permeable, allowing them to exert this bystander killing effect.[3][12] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Troubleshooting Guides
Issue 1: The ADC demonstrates lower than expected potency (high IC50 value) in an in vitro cytotoxicity assay.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Low Target Antigen Expression | Confirm antigen levels on the target cell line. | Use flow cytometry or Western blot to quantify antigen expression. Select a cell line with higher, validated antigen expression for initial potency assays. |
| Inefficient ADC Internalization | Perform an internalization assay. | Use a fluorescently labeled ADC and monitor its uptake by target cells over time using flow cytometry or confocal microscopy. |
| Suboptimal Drug-to-Antibody Ratio (DAR) | Verify the DAR of the ADC conjugate. | Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the average DAR and the distribution of drug-loaded species. A low DAR can lead to insufficient payload delivery.[13] |
| Linker Instability/Cleavage Issues | Assess linker cleavage under assay conditions. | For cleavable linkers, ensure the appropriate intracellular conditions (e.g., reducing environment for disulfide linkers) are present to release DM4.[14] |
Issue 2: High levels of off-target toxicity are observed in in vivo studies at doses where efficacy is minimal.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Premature Payload Release | Evaluate the stability of the ADC in plasma. | Incubate the ADC in plasma from the relevant species (in vitro) and measure the amount of free DM4 released over time using HPLC-MS.[12] |
| Non-Specific Uptake | Assess ADC binding to antigen-negative cells. | Perform in vitro binding and cytotoxicity assays on cell lines that do not express the target antigen. High binding or toxicity suggests non-specific uptake. |
| Linker Chemistry | Re-evaluate the linker technology. | Consider using a more stable linker or a different cleavage chemistry to improve the ADC's stability in circulation.[15] Site-specific conjugation can also lead to more homogeneous ADCs with improved pharmacokinetic properties.[16] |
| High DAR | Optimize the drug-to-antibody ratio. | A high DAR can increase hydrophobicity and lead to faster clearance and aggregation, potentially increasing off-target toxicity.[17] Synthesize ADCs with a lower DAR and evaluate their therapeutic index. |
Strategies to Improve the Therapeutic Index of DM4-ADCs
The therapeutic index, a measure of a drug's safety and efficacy, is a critical parameter in ADC development. A narrow therapeutic index is a common challenge.[18][19] The following table summarizes key strategies to improve it.
| Strategy | Description | Impact on Therapeutic Index | Key Considerations & References |
| Patient Selection | Select patients whose tumors have high expression of the target antigen. | Increases efficacy at a given dose by ensuring the ADC is delivered to its intended target. | Requires a validated biomarker assay. Target expression can be heterogeneous.[17][18][19] |
| Linker Optimization | Employ more stable linkers to prevent premature payload release in circulation. | Decreases systemic toxicity by reducing the amount of free cytotoxic agent. | The linker must still allow for efficient payload release within the target cell.[15][17] |
| Site-Specific Conjugation | Conjugate DM4 to specific sites on the antibody, resulting in a homogeneous DAR. | Improves pharmacokinetics, stability, and reduces toxicity compared to heterogeneous mixtures. | Requires antibody engineering or specific conjugation technologies.[15][16] |
| Dose & Schedule Optimization | Modify the dosing regimen (e.g., frequency, dose capping). | Can help manage toxicities while maintaining therapeutic efficacy. | Requires extensive preclinical and clinical evaluation to determine the optimal schedule.[20] |
| Novel Antibody Formats | Utilize smaller antibody fragments for better tumor penetration or bispecific antibodies to target multiple antigens. | Can enhance tumor accumulation and specificity, potentially increasing efficacy. | Smaller fragments may have shorter half-lives.[16][17] |
| Payload Modification | Develop next-generation maytansinoids with improved properties (e.g., hydrophilicity). | Can lead to ADCs with better biophysical properties and potentially a wider therapeutic window. | Requires significant medicinal chemistry efforts.[16] |
Key Experimental Protocols
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the DM4-ADC on antigen-positive and antigen-negative cell lines.
-
Methodology:
-
Seed target cells (both antigen-positive and -negative) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the DM4-ADC, a non-targeting control ADC, and free DM4.
-
Remove the culture medium from the cells and add the ADC/drug dilutions.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo®).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
2. In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of the DM4-ADC that can be administered without causing unacceptable toxicity in an animal model (e.g., mice or rats).
-
Methodology:
-
Acclimate animals and randomize them into groups (e.g., 3-5 animals per group).
-
Administer escalating single doses of the DM4-ADC intravenously to different groups. Include a vehicle control group.
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming) for at least 14 days.
-
Record body weight at least three times a week. A body weight loss of over 20% is often considered a sign of significant toxicity.[10]
-
The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.
-
At the end of the study, perform necropsy and histopathological analysis of major organs to identify any tissue damage.
-
Visualizations
Caption: Mechanism of action of a DM4-containing ADC leading to apoptosis.
Caption: Troubleshooting workflow for unexpected ADC experiment results.
Caption: General experimental workflow for preclinical ADC evaluation.
References
- 1. DM4 - Creative Biolabs [creative-biolabs.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Antibody–Drug Conjugates: A Review of Approved Drugs and Their Clinical Level of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity profiles of antibody-drug conjugates for anticancer treatment: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. ricerca.unich.it [ricerca.unich.it]
- 13. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adcreview.com [adcreview.com]
- 17. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Patient Selection Strategies to Maximize Therapeutic Index of Antibody-Drug Conjugates: Prior Approaches and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
troubleshooting inconsistent results in DM4 cytotoxicity assays
Welcome to the technical support center for DM4 cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that can lead to inconsistent results in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual workflows to ensure the accuracy and reproducibility of your assays.
Frequently Asked Questions (FAQs)
Q1: What is DM4 and how does it induce cytotoxicity?
DM4, a maytansinoid derivative, is a potent anti-mitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Its mechanism of action involves binding to tubulin and inhibiting microtubule polymerization, which leads to cell cycle arrest and ultimately, apoptosis (cell death).[][3] ADCs containing DM4 are designed to selectively target cancer cells, delivering the cytotoxic payload directly to the tumor site.[3][4]
Q2: My IC50 values for the same DM4-ADC vary significantly between experiments. What are the potential causes?
High variability in IC50 values is a common issue and can stem from several factors:
-
Cell-based inconsistencies: This includes variations in cell density, cell health, and passage number.[5][6]
-
Reagent and protocol variations: Inconsistent incubation times, improper reagent preparation, or pipetting errors can all contribute to variability.[6][7]
-
Assay-specific issues: The choice of cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo®) and potential interference of the ADC or its components with the assay reagents can affect the results.[8]
Q3: I'm observing high background signal in my negative control wells. What should I do?
High background can obscure the true cytotoxic effect of your DM4-ADC. Potential causes include:
-
Contamination: Bacterial or fungal contamination can lead to high background signals.[7]
-
Reagent Interference: Some components in the cell culture medium can react with the assay reagents.[9]
-
Compound Properties: The ADC itself might have inherent properties (e.g., color) that interfere with absorbance or fluorescence readings.[8] To mitigate this, always include a "compound-only" control (wells with the ADC but no cells) to measure and subtract any background signal.[8]
Q4: My assay signal is very low, even at high DM4-ADC concentrations. What could be the problem?
A weak or absent signal can be due to:
-
Low Cell Seeding Density: Insufficient cell numbers will result in a low overall signal. It is crucial to optimize the initial cell seeding density for each cell line.[6][9]
-
Incorrect Assay Choice: The selected assay may not be sensitive enough to detect cytotoxicity at the concentrations tested.
-
Cellular Resistance: The target cells may have developed resistance to the DM4 payload.[10]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during DM4 cytotoxicity assays.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent number of cells plated in each well.[6] | Ensure a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between seeding replicates.[6] |
| Pipetting Errors: Inaccurate dispensing of cells, ADC, or assay reagents.[7] | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For consistency, consider using a multichannel pipette.[6][7] | |
| Edge Effects: Evaporation in the outer wells of the microplate leading to changes in media and compound concentration.[6] | Fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment.[6] | |
| Low Signal or No Dose-Response | Suboptimal Cell Density: Too few cells to generate a detectable signal.[9] | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[11] |
| Insufficient Incubation Time: The duration of ADC exposure may be too short to induce cell death.[12] | Optimize the incubation time. Tubulin inhibitors like DM4 may require longer incubation periods (e.g., 72-96 hours) to observe their cytotoxic effects.[1][12] | |
| Inactive ADC: The DM4-ADC may have degraded or aggregated. | Ensure proper storage and handling of the ADC. Test a fresh aliquot. | |
| High Background Signal | Media Components: Phenol (B47542) red or other components in the culture medium can interfere with absorbance/fluorescence readings.[13] | Use phenol red-free medium. Include a "medium-only" blank control to subtract background absorbance/fluorescence.[9] |
| ADC Interference: The ADC itself may be colored or fluorescent, contributing to the signal.[8] | Run a control with the ADC in medium without cells to quantify its contribution to the signal and subtract it from the experimental wells.[8] | |
| Contamination: Microbial contamination can alter assay readouts.[7] | Regularly test cell cultures for contamination (e.g., mycoplasma). | |
| Unexpected IC50 Values | Cell Density Effects: Higher cell densities can sometimes show increased resistance to cytotoxic agents.[14][15] | Standardize the cell seeding density across all experiments for a given cell line.[14] |
| Cell Line Misidentification or Genetic Drift: The cell line may not be what it is supposed to be, or its characteristics may have changed over time.[16] | Perform cell line authentication. Use cells within a consistent and low passage number range. | |
| Linker Stability and Payload Release: The efficiency of payload release can vary depending on the linker used in the ADC.[17][18] | Be aware of the linker chemistry and its expected cleavage mechanism. |
Experimental Protocols
Protocol 1: MTT Assay for DM4-ADC Cytotoxicity
This protocol is a standard colorimetric assay to measure cell viability based on the metabolic activity of the cells.[19]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
DM4-ADC and control antibody/ADC
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the DM4-ADC and a negative control (e.g., unconjugated antibody) in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).[19]
-
Incubate for a predetermined exposure time (e.g., 72-96 hours) at 37°C, 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.[1]
-
Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[19]
-
-
Solubilization of Formazan:
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.[19]
-
Visualizations
DM4-ADC Mechanism of Action
Caption: Signaling pathway of DM4-ADC mechanism of action.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. marinbio.com [marinbio.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity of zinc oxide (ZnO) nanoparticles is influenced by cell density and culture format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of cell monolayer density on the cytotoxicity of metal ions which are released from dental alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Managing Hydrophobicity of DM4-Conjugated Antibodies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of DM4-conjugated antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrophobicity and aggregation in DM4-conjugated ADCs?
A1: The aggregation of DM4-conjugated ADCs is a significant issue primarily driven by the hydrophobic nature of the DM4 payload.[1] When multiple DM4 molecules are conjugated to an antibody, the overall hydrophobicity of the ADC increases, leading to self-association and aggregation to minimize exposure to the aqueous environment.[1] Key contributing factors include:
-
Inherent Hydrophobicity of DM4: The DM4 maytansinoid payload is intrinsically hydrophobic.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR leads to a greater number of hydrophobic DM4 molecules per antibody, significantly increasing the propensity for aggregation.[1][3][4]
-
Hydrophobic Linkers: The use of hydrophobic linkers can worsen the aggregation problem.[1]
-
Conjugation Process Conditions: The use of organic co-solvents (like DMSO) to dissolve the linker-payload, unfavorable pH, or high temperatures during conjugation can denature the antibody and expose hydrophobic regions, leading to aggregation.[1][5]
-
Formulation Conditions: Suboptimal buffer conditions, such as a pH near the antibody's isoelectric point or inappropriate ionic strength, can decrease colloidal stability and promote aggregation.[1][6]
Q2: How does the hydrophobicity of a DM4-ADC affect its in vivo performance?
A2: Increased hydrophobicity of ADCs is associated with accelerated plasma clearance, which reduces exposure and can decrease in vivo efficacy.[3][4][7] Hydrophobic ADCs are more prone to non-specific uptake by tissues, which can lead to off-target toxicities.[8] Managing hydrophobicity is therefore critical for improving the pharmacokinetic properties and therapeutic index of an ADC.[3][4][7]
Q3: What are the main strategies to reduce the hydrophobicity of DM4-conjugated ADCs?
A3: Several strategies can be employed to mitigate the hydrophobicity of DM4-ADCs:
-
Use of Hydrophilic Linkers: Incorporating hydrophilic moieties into the linker is a primary strategy. Examples include polyethylene (B3416737) glycol (PEG) groups, sulfonate groups, or chito-oligosaccharides.[1][9][10][11][12] These hydrophilic linkers can shield the hydrophobic payload, reducing aggregation and improving solubility.[1]
-
Optimization of Drug-to-Antibody Ratio (DAR): Controlling and potentially lowering the DAR can significantly reduce hydrophobicity-driven aggregation.[1]
-
Antibody Engineering: Modifying the antibody sequence to reduce hydrophobic patches on its surface can improve the overall properties of the resulting ADC.[13][14][15]
-
Formulation Development: Optimizing the formulation by adjusting the pH, ionic strength, and including excipients like sugars or surfactants can enhance the stability of the ADC.[5][16]
-
Conjugation Process Optimization: Fine-tuning the conjugation conditions, such as minimizing the use of organic co-solvents and controlling the temperature and pH, can prevent antibody denaturation and aggregation.[1]
Troubleshooting Guide
This section addresses common issues encountered during the development and handling of DM4-conjugated ADCs.
Issue 1: ADC Aggregation Observed Post-Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
High molecular weight species detected by size-exclusion chromatography (SEC).
-
Broad or tailing peaks in hydrophobic interaction chromatography (HIC).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | - Reduce the molar ratio of the DM4-linker to the antibody during the conjugation reaction.[1]- Optimize the reaction time and temperature to control the extent of conjugation. |
| Hydrophobic Linker | - Switch to a more hydrophilic linker containing PEG, sulfonate, or other hydrophilic groups.[1][10] |
| Suboptimal Conjugation Buffer | - Screen different buffer systems to find the optimal pH and salt concentration for antibody stability.[1]- Ensure the pH is not near the antibody's isoelectric point.[1][6] |
| Excessive Organic Co-solvent | - Minimize the amount of organic solvent (e.g., DMSO) used to dissolve the DM4-linker.[1]- Consider a step-wise addition of the linker-payload solution to the antibody.[1] |
| Thermal Stress | - Perform the conjugation reaction at a lower, controlled temperature (e.g., 4°C or room temperature).[1] |
Issue 2: Poor Pharmacokinetics and High Clearance In Vivo
Symptoms:
-
Rapid clearance of the ADC from circulation in animal models.
-
Reduced tumor exposure and efficacy.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High ADC Hydrophobicity | - Re-evaluate the linker chemistry and incorporate hydrophilic moieties (e.g., PEGylation).[3][4][7][8]- Assess the impact of DAR on clearance and consider producing ADCs with a lower, more controlled DAR.[3][4] |
| ADC Aggregation | - Analyze the ADC preparation for aggregates using SEC.- Implement the troubleshooting steps for aggregation outlined in Issue 1. |
| Off-Target Uptake | - The use of hydrophilic linkers can reduce non-specific ADC uptake.[9] |
Experimental Protocols
Protocol 1: Assessment of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for analyzing the hydrophobicity of DM4-conjugated ADCs. HIC separates molecules based on their surface hydrophobicity and is a standard method for determining the drug-load distribution of ADCs.[17][18][19]
Materials:
-
HPLC or UPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 6.95
-
Mobile Phase B: 25 mM sodium phosphate, pH 6.95, with 25% (v/v) isopropanol
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC/UPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate (e.g., 0.8 mL/min).
-
Set the UV detector to 280 nm.
-
-
Injection: Inject 10-20 µL of the prepared ADC sample.
-
Gradient Elution:
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate for 10 minutes.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR.
-
Calculate the weighted average DAR by integrating the peak areas for each species.
-
An increase in retention time corresponds to an increase in hydrophobicity.
-
Protocol 2: Conjugation of DM4 to an Antibody using a Hydrophilic Linker
This protocol outlines a general procedure for conjugating a DM4 derivative to an antibody using a hydrophilic linker containing a PEG spacer and an NHS ester for reaction with lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DM4-PEG-NHS linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography or protein A)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the reaction buffer. Adjust the concentration to 5-10 mg/mL.
-
Linker-Payload Preparation: Dissolve the DM4-PEG-NHS linker in DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Add the DM4-PEG-NHS stock solution to the antibody solution at a desired molar excess (e.g., 5-10 fold). The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and solvent using a desalting column or size-exclusion chromatography equilibrated with a suitable formulation buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280).
-
Determine the DAR and hydrophobicity profile using HIC (as described in Protocol 1).
-
Analyze for aggregation using SEC.
-
Visualizations
Troubleshooting Workflow for ADC Aggregation
Caption: Troubleshooting workflow for addressing aggregation of DM4-ADCs.
Strategies to Reduce DM4-ADC Hydrophobicity
Caption: Key strategies and outcomes for reducing DM4-ADC hydrophobicity.
Experimental Workflow for Hydrophobicity Assessment and Mitigation
Caption: Workflow for ADC hydrophobicity assessment and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 4. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US20100129314A1 - Potent conjugates and hydrophilic linkers - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody-drug conjugates targeting c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to DM4-Based Antibody-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming acquired resistance to antibody-drug conjugates (ADCs) utilizing the cytotoxic payload DM4.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments involving acquired resistance to DM4-based ADCs.
| Issue ID | Question | Potential Causes | Recommended Actions |
| TR-01 | Decreased cytotoxicity of the DM4-ADC in a previously sensitive cancer cell line after prolonged exposure. | 1. Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or ABCG2, which actively efflux DM4 from the cell.[1] 2. Downregulation or mutation of the target antigen on the cell surface, leading to reduced ADC binding and internalization.[2] 3. Impaired lysosomal function, preventing the release of DM4 from the ADC.[3] 4. Alterations in microtubule dynamics or tubulin mutations, affecting the target of DM4.[2] | 1. Assess ABC transporter expression and activity: Perform qRT-PCR or Western blot for P-gp/ABCG2. Conduct a functional efflux assay using a fluorescent substrate (e.g., Rhodamine 123). Consider co-treatment with an ABC transporter inhibitor (e.g., Verapamil for P-gp, Ko143 for ABCG2) to see if sensitivity is restored.[1] 2. Quantify target antigen expression: Use flow cytometry or Western blot to compare antigen levels between sensitive and resistant cells. 3. Evaluate lysosomal function: Utilize lysosomal tracking dyes (e.g., LysoTracker) and assess lysosomal pH. 4. Investigate tubulin alterations: Sequence tubulin genes for mutations. Perform a microtubule polymerization assay. |
| TR-02 | In vivo tumor model shows initial response to the DM4-ADC followed by relapse and tumor regrowth. | 1. Development of a resistant subpopulation of cancer cells within the tumor. 2. Poor ADC penetration into the tumor microenvironment.[4] 3. Activation of alternative pro-survival signaling pathways (e.g., PI3K/AKT).[5] | 1. Analyze resistant tumors: Excise relapsed tumors and perform IHC or gene expression analysis to investigate the resistance mechanisms identified in TR-01. 2. Assess ADC tumor penetration: Label the ADC with a fluorescent dye and perform imaging studies on tumor sections. 3. Explore combination therapies: Combine the DM4-ADC with inhibitors of pro-survival pathways (e.g., PI3K inhibitors) or with immune checkpoint inhibitors to enhance anti-tumor immunity.[5][6] |
| TR-03 | High variability in experimental results when testing the DM4-ADC on resistant cell lines. | 1. Heterogeneity of the resistant cell population. 2. Inconsistent cell culture conditions. | 1. Perform single-cell cloning: Isolate and expand single-cell clones from the resistant population to obtain a more homogenous cell line for consistent results. 2. Standardize protocols: Ensure consistent passage numbers, seeding densities, and treatment durations for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to DM4-based ADCs?
A1: Acquired resistance to DM4-based ADCs is multifactorial and can arise from various cellular changes that limit the efficacy of the drug.[7] The primary mechanisms include:
-
Target Antigen Alterations: Downregulation, mutation, or masking of the target antigen on the cancer cell surface, which reduces the binding and subsequent internalization of the ADC.[2]
-
Increased Drug Efflux: Upregulation of multidrug resistance transporters, particularly P-glycoprotein (P-gp) and ABCG2. DM4 is a known substrate for these pumps, which actively remove the payload from the cell, lowering its intracellular concentration.[1]
-
Impaired ADC Trafficking and Payload Release: Inefficient internalization of the ADC-antigen complex, or altered lysosomal trafficking and degradation, can prevent the release of the active DM4 payload into the cytoplasm.[3]
-
Alterations in the Payload's Target: Mutations in tubulin or changes in microtubule dynamics can reduce the binding affinity of DM4, rendering it less effective at disrupting microtubule function.[2][8]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/AKT can promote cell survival and override the cytotoxic effects of DM4.[5]
Q2: How can I develop a DM4-resistant cell line for my research?
A2: Developing a resistant cell line is a critical step in studying resistance mechanisms. A common method is continuous exposure to the DM4-ADC:
-
Start with a DM4-ADC sensitive parental cell line.
-
Treat the cells with the DM4-ADC at a concentration close to the IC50 value.
-
Continuously culture the surviving cells, gradually increasing the concentration of the DM4-ADC over several months.
-
Periodically assess the cytotoxicity of the DM4-ADC to monitor the development of resistance.
-
Once a significant shift in the IC50 value is observed, the resistant cell line can be characterized.
Q3: What are some promising strategies to overcome acquired resistance to DM4-based ADCs?
A3: Several strategies are being explored to combat resistance to DM4-based ADCs:
-
Combination Therapies: Combining the DM4-ADC with other therapeutic agents can target multiple pathways simultaneously.[2] Examples include:
-
Sequential ADC Treatment: Using an ADC with a different payload that has a distinct mechanism of action may be effective against tumors that have developed resistance to DM4.[2]
-
Next-Generation ADCs:
-
Linker and Payload Modification: Optimizing the linker to ensure efficient payload release and modifying the payload to evade resistance mechanisms are active areas of research.[6]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay to Determine IC50
-
Cell Seeding: Seed both parental (sensitive) and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the DM4-based ADC in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the DM4-ADC. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the drug to exert its effect (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Inhibitor Treatment (Optional): Pre-incubate a subset of cells with a P-gp inhibitor (e.g., Verapamil) to serve as a positive control for efflux inhibition.
-
Rhodamine 123 Loading: Add Rhodamine 123, a fluorescent P-gp substrate, to all cell suspensions and incubate to allow for cellular uptake.
-
Efflux Period: Wash the cells to remove excess Rhodamine 123 and resuspend them in a fresh buffer. Incubate for a defined period to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high P-gp activity will show lower fluorescence due to the efflux of Rhodamine 123.
Visualizations
Caption: Mechanism of action of a DM4-ADC and a key resistance pathway.
Caption: Workflow for generating a DM4-ADC resistant cell line.
Caption: Strategies for overcoming acquired resistance to DM4-based ADCs.
References
- 1. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response [jci.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
optimization of linker chemistry for DM4 conjugation
Welcome to the Technical Support Center for DM4 Conjugation.
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the .
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a linker for DM4 conjugation?
A1: The selection of a linker for conjugating the highly potent cytotoxic agent DM4 is a critical step in the development of an effective and safe Antibody-Drug Conjugate (ADC). The primary considerations revolve around the desired mechanism of payload release and the overall physicochemical properties of the resulting ADC.[1] Key factors include:
-
Release Strategy (Cleavable vs. Non-cleavable):
-
Cleavable linkers are designed to release the DM4 payload under specific physiological conditions, such as the acidic environment of lysosomes or the presence of certain enzymes more abundant in tumor cells.[2][3] This is ideal for intracellular targets. Common cleavable linkers include disulfide-based linkers (e.g., SPDB), peptide-based linkers (e.g., Val-Cit), and pH-sensitive linkers (e.g., hydrazones).[2][4] A significant advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[3]
-
Non-cleavable linkers , such as those based on a thioether bond like SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), release the payload only after the complete degradation of the antibody backbone in the lysosome.[3][5] This results in a payload-linker-amino acid complex.[5] Non-cleavable linkers generally offer greater plasma stability and a more favorable safety profile by minimizing premature drug release.[3][6] However, they typically lack a bystander effect as the charged payload-linker complex is not readily membrane-permeable.[3]
-
-
Conjugation Chemistry: The linker must possess reactive groups that are compatible with the functional groups on both the DM4 payload and the antibody.[1] Common conjugation strategies target primary amines on lysine (B10760008) residues or sulfhydryl groups from reduced interchain cysteines on the antibody.[7]
-
Hydrophilicity: DM4 is a hydrophobic molecule.[8] Conjugating it to an antibody, especially with a hydrophobic linker like SMCC, can significantly increase the propensity for aggregation of the ADC.[8] Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) or charged sulfonate groups, into the linker design can improve solubility, reduce aggregation, and enhance pharmacokinetic properties.[8][9][10]
Q2: Why is my DM4-ADC aggregating after conjugation and how can I prevent it?
A2: Aggregation of ADCs is a common and critical issue, often driven by the increased hydrophobicity of the conjugate resulting from the attachment of the hydrophobic DM4 payload.[8][11] High Drug-to-Antibody Ratios (DARs) are also strongly correlated with increased aggregation.[8]
Troubleshooting Strategies:
-
Switch to a Hydrophilic Linker: The most effective way to counteract the hydrophobicity of DM4 is to use a hydrophilic linker. Linkers containing polyethylene glycol (PEG) chains or sulfonate groups can shield the hydrophobic payload, improve solubility, and reduce the tendency for aggregation.[8][9][10]
-
Optimize the Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC. If you are observing aggregation, consider reducing the DAR by adjusting the molar ratio of the payload-linker to the antibody during the conjugation reaction.[8] A DAR of 2-4 is often considered optimal.[]
-
Optimize Conjugation Conditions:
-
pH and Buffer: Ensure the pH of the reaction buffer is not near the antibody's isoelectric point to maintain its solubility. Buffer screening can help identify the optimal pH and salt concentration for stability.[8]
-
Organic Co-solvents: While necessary to dissolve the payload-linker, organic solvents like DMSO can destabilize the antibody. Use the minimum amount required and consider a stepwise addition to the antibody solution.[8]
-
Temperature: Perform the conjugation at a controlled, lower temperature (e.g., 4°C or room temperature) to minimize thermal stress on the antibody.[8]
-
-
Incorporate Stabilizing Excipients: The final formulation of the ADC should be optimized. The inclusion of surfactants like polysorbate 20 or polysorbate 80 can help prevent aggregation.[8]
Q3: My DM4-ADC has low in vitro potency. What are the potential causes and solutions?
A3: Low in vitro potency of a DM4-ADC can stem from several factors related to the linker and conjugation process.
Troubleshooting Steps:
-
Inefficient Payload Release (for cleavable linkers):
-
Problem: The linker may not be efficiently cleaved within the target cell's lysosome.
-
Solution: Re-evaluate the linker design. If using a peptide linker, ensure the sequence is optimal for cleavage by lysosomal proteases like Cathepsin B (e.g., Val-Cit).[2] For disulfide linkers, steric hindrance around the disulfide bond can modulate the release rate; a less hindered linker may lead to faster release.[4][13]
-
-
Steric Hindrance:
-
Problem: The linker or the conjugated DM4 molecule may be physically blocking the antibody's antigen-binding site (Fab region) or the DM4's site of action on tubulin.[1]
-
Solution: Test linkers with longer spacer arms (e.g., PEG spacers) to increase the distance between the antibody and the payload.[1] If possible, consider site-specific conjugation methods to attach the linker to a region of the antibody distant from the antigen-binding sites.[1][14]
-
-
Modification of DM4's Active Group:
-
Problem: The conjugation chemistry may have inadvertently altered a functional group on the DM4 molecule that is essential for its cytotoxic activity.
-
Solution: Select a linker and conjugation strategy that targets a functional group on DM4 that is not critical for its tubulin-binding activity.[1]
-
Q4: How does the choice between a cleavable and non-cleavable linker impact the ADC's therapeutic window?
A4: The choice of linker technology has a profound impact on the therapeutic index of an ADC by influencing its stability, efficacy, and toxicity profile.[15][16]
-
Cleavable Linkers: These linkers can offer potent anti-tumor activity due to the potential for a "bystander effect," which is beneficial for treating heterogeneous tumors.[3] However, they can be less stable in circulation, leading to premature release of the payload and potential off-target toxicity, which can narrow the therapeutic window.[6][16] The stability of cleavable linkers can be modulated; for example, increasing steric hindrance around a disulfide bond can enhance plasma stability.[6][15]
-
Non-Cleavable Linkers: These linkers are generally more stable in the bloodstream, which minimizes off-target toxicities and can lead to a wider therapeutic window.[5][16] The payload is only released after the antibody is fully degraded in the lysosome, ensuring highly targeted delivery. However, the lack of a bystander effect may limit their efficacy in tumors with heterogeneous antigen expression.
Ultimately, the optimal choice depends on the specific target antigen, the tumor microenvironment, and the properties of the DM4 payload.[14]
Troubleshooting Guides
Issue 1: High Aggregation Post-Conjugation
| Potential Cause | Recommended Solution |
| High Hydrophobicity of DM4 and/or Linker | Switch to a hydrophilic linker containing PEG or sulfonate groups to increase the overall solubility of the ADC.[8][9] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction by reducing the molar excess of the DM4-linker to achieve a lower average DAR (ideally 2-4).[8][] |
| Suboptimal Buffer Conditions | Perform buffer screening to identify a pH and salt concentration that maximizes antibody stability. Avoid pH values near the antibody's isoelectric point.[8] |
| Excessive Organic Co-solvent | Minimize the amount of DMSO or other organic solvents used to dissolve the DM4-linker. Add the linker solution to the antibody solution in a stepwise manner.[8] |
| Inappropriate Storage/Handling | Store the purified ADC in a formulation buffer containing stabilizing excipients like polysorbates. Avoid repeated freeze-thaw cycles and mechanical stress.[8] |
Issue 2: Poor Plasma Stability / Premature Payload Release
| Potential Cause | Recommended Solution |
| Labile Cleavable Linker | For disulfide linkers (e.g., SPP), switch to a more sterically hindered version (e.g., SPDB) to slow the rate of reduction in the bloodstream.[15] |
| Unstable Conjugation Chemistry | If using maleimide (B117702) chemistry for conjugation to cysteines, consider alternative, more stable chemistries as maleimide-thioether bonds can undergo retro-Michael reactions.[11][14] |
| High DAR Species | Higher DAR species can have faster clearance rates. Optimize conjugation to produce a more homogeneous ADC with a lower average DAR.[6] |
| Incorrect Linker for the Application | If high stability is paramount, consider using a non-cleavable linker like SMCC.[3][5] |
Quantitative Data Summary
Table 1: Impact of Linker Type on ADC Plasma Stability
| ADC Construct | Linker Type | Half-Life (t½) in Plasma | Key Finding |
| huC242-SPP-DM1 | Disulfide (less hindered) | ~2 days | Less sterically hindered disulfide linkers show lower plasma stability.[15] |
| huC242-SPDB-DM4 | Disulfide (more hindered) | ~4.6 days | Increasing steric hindrance around the disulfide bond improves plasma stability.[15] |
| huC242-MCC-DM1 | Non-cleavable (Thioether) | More stable than cleavable linkers | Non-cleavable linkers demonstrate superior plasma stability compared to disulfide-based cleavable linkers.[15] |
Table 2: Effect of Hydrophilic Linkers on DAR and Aggregation
| Linker Type | Key Feature | Achievable DAR without Aggregation | Impact on Aggregation |
| SMCC (hydrophobic) | Non-cleavable | Lower (e.g., ~3.5) | High propensity for aggregation, especially with hydrophobic payloads like DM4.[8][9] |
| PEG-containing linkers | Hydrophilic, non-charged | Higher | Significantly reduces aggregation, allowing for higher drug loading without compromising stability.[9][10] |
| Sulfonate-containing linkers | Hydrophilic, negatively charged | Higher | Reduces aggregation and can improve the therapeutic window by altering ADC properties.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for DM4 Conjugation to Antibody Lysine Residues via NHS Ester
This protocol describes a general method for conjugating a DM4-Linker containing an N-hydroxysuccinimide (NHS) ester to the primary amines of lysine residues on an antibody.
Materials:
-
Antibody (>95% purity) in an amine-free buffer (e.g., PBS).[1]
-
DM4-Linker-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)[1]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette.[1]
Procedure:
-
Antibody Preparation:
-
DM4-Linker-NHS Ester Preparation:
-
Immediately before use, dissolve the DM4-Linker-NHS Ester in anhydrous DMSO to a stock concentration of 10 mM.[1]
-
-
Conjugation Reaction:
-
Calculate the volume of the DM4-Linker-NHS Ester stock solution needed for the desired molar excess (typically 5-20 fold excess over the antibody).[1]
-
While gently vortexing the antibody solution, add the calculated volume of the DM4-Linker-NHS Ester stock. The final concentration of DMSO in the reaction mixture should be kept low (ideally <10% v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris to quench any unreacted NHS ester.[17]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated DM4-linker and other small molecules by SEC or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
Protocol 2: Characterization of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
Purified ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: e.g., 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95[18]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[18]
-
Sample Injection: Inject a defined amount of the ADC sample (e.g., 50-100 µg) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the main peak corresponding to the monomeric ADC.
-
Identify any earlier-eluting peaks, which correspond to high molecular weight species (aggregates).
-
Integrate the peak areas for the monomer and the aggregates.
-
Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Visualizations
Caption: Troubleshooting workflow for common issues in DM4-ADC development.
Caption: Decision logic for selecting between cleavable and non-cleavable linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. njbio.com [njbio.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 17. furthlab.xyz [furthlab.xyz]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Heterogeneous DBA-DM4 ADCs
Welcome to the technical support center for the purification of heterogeneous DBA-DM4 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying heterogeneous this compound ADCs?
The main difficulties in purifying heterogeneous this compound ADCs arise from the inherent complexity of the ADC mixture generated during conjugation. Key challenges include:
-
Product Heterogeneity: The conjugation process results in a mixture of ADC species with varying drug-to-antibody ratios (DAR), including unconjugated antibody (DAR=0), and different positional isomers. This heterogeneity can impact the ADC's therapeutic index, pharmacokinetics, and efficacy.
-
Aggregation: The DM4 payload is hydrophobic, which increases the propensity of the ADC to aggregate.[1][2][3][4] Aggregates are a critical quality attribute to control as they can lead to immunogenicity and altered pharmacokinetic profiles.[5][6][7]
-
Removal of Process-Related Impurities: Efficient removal of unconjugated this compound drug-linker, residual solvents, and other process-related impurities is crucial to ensure the safety and efficacy of the final ADC product.[8] The presence of free drug can lead to off-target toxicity.
Q2: What is the role of the this compound linker in purification?
The "DBA" in this compound refers to a component of the linker technology used to attach the DM4 payload to the antibody. Sources suggest it may be part of a cleavable linker system, such as one involving a disulfide bond (e.g., SPDP) or other cleavable motifs.[9][10] Cleavable linkers are designed to be stable in circulation and release the cytotoxic payload within the target cell.[11][12][13] The specific chemistry of the DBA linker will influence the overall hydrophobicity and stability of the ADC, which are critical parameters to consider during the development of purification methods.
Q3: Which analytical techniques are essential for characterizing this compound ADCs during purification?
A combination of orthogonal analytical methods is necessary to characterize the heterogeneous mixture and assess the purity of this compound ADCs. Essential techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for determining the drug-to-antibody ratio (DAR) distribution. It separates ADC species based on the hydrophobicity conferred by the conjugated DM4 payload.[14][15][16][17]
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying high molecular weight species (aggregates) and fragments.[6][18]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for DAR determination, often after reduction of the ADC to separate the light and heavy chains.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), it provides accurate mass information to confirm the identity of different ADC species and characterize any degradation products.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the purification of heterogeneous this compound ADCs.
Issue 1: High Levels of Aggregation Detected by SEC
-
Symptoms:
-
Appearance of high molecular weight species (HMWS) as early-eluting peaks in the SEC chromatogram.
-
Visible precipitation or opalescence in the ADC solution.
-
-
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[3] Optimize the conjugation reaction to target a lower average DAR (e.g., 2-4). |
| Hydrophobic Nature of this compound | The inherent hydrophobicity of the drug-linker can lead to self-association.[1][2] Consider using hydrophilic linkers or adding polyethylene (B3416737) glycol (PEG) moieties to the linker to increase solubility.[19] |
| Unfavorable Buffer Conditions | Suboptimal pH or low ionic strength can lead to protein destabilization.[7] Screen different formulation buffers to find conditions that maximize ADC stability. The addition of excipients like polysorbates can also help prevent aggregation. |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can induce aggregation.[18] Aliquot the ADC into single-use vials to minimize the number of freeze-thaw cycles. |
Issue 2: Poor Resolution of DAR Species in HIC
-
Symptoms:
-
Broad, overlapping peaks in the HIC chromatogram, making accurate DAR calculation difficult.
-
-
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | The type and concentration of salt in the mobile phase are critical for HIC separation.[15] Ammonium sulfate (B86663) is a commonly used salt. Optimize the salt concentration and gradient slope to improve resolution. |
| Inappropriate HIC Column Chemistry | The choice of stationary phase (e.g., Butyl, Phenyl) can significantly impact selectivity. Screen different HIC columns to find the one that provides the best separation for your specific this compound ADC. |
| Presence of Positional Isomers | For ADCs conjugated to native lysines or cysteines, multiple positional isomers can exist for each DAR value, leading to peak broadening. While difficult to resolve by HIC, understanding this heterogeneity is important for characterization. |
Issue 3: Inefficient Removal of Free this compound Drug-Linker
-
Symptoms:
-
Detection of the free drug-linker in the final purified ADC sample by RP-HPLC or LC-MS.
-
-
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Diafiltration/Buffer Exchange | The number of diavolumes performed during Tangential Flow Filtration (TFF) may be inadequate. Increase the number of diavolumes to ensure complete removal of small molecule impurities.[8][20][21] |
| Non-specific Binding of Free Drug to the ADC | The hydrophobic free drug may associate with the ADC. Optimize the purification buffer with additives (e.g., mild non-ionic surfactants) to disrupt these interactions. |
| Inadequate Chromatographic Separation | The chosen chromatography method (e.g., SEC or HIC) may not be effective at separating the free drug from the ADC. TFF is generally the preferred method for this step. |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species of a this compound ADC.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the this compound ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (unconjugated antibody elutes first, followed by species with increasing DAR).
-
Calculate the relative percentage of each peak area to determine the DAR distribution. The average DAR can be calculated using a weighted average formula.
Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregates, and fragments in a this compound ADC sample.
Materials:
-
SEC Column (e.g., Agilent AdvanceBio SEC)[22]
-
HPLC system with a UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
Method:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a defined volume of the ADC sample (e.g., 20 µL, at a concentration of 0.5-1.0 mg/mL).
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the ADC monomer. Peaks eluting earlier are higher molecular weight species (aggregates), and later eluting peaks are fragments.
-
Integrate the peak areas to calculate the percentage of each species.
Protocol 3: Removal of Free Drug-Linker by Tangential Flow Filtration (TFF)
Objective: To remove unconjugated this compound and other small molecule impurities from the ADC preparation.
Materials:
-
TFF system with a 30 kDa molecular weight cut-off (MWCO) membrane cassette or capsule.[8]
-
Diafiltration buffer (the final formulation buffer for the ADC).
Method:
-
Concentrate the crude ADC solution to a target concentration (e.g., 10-20 mg/mL).
-
Perform diafiltration against the diafiltration buffer for a minimum of 5-7 diavolumes in constant-volume mode.[8]
-
After diafiltration, concentrate the ADC to the final desired concentration.
-
Recover the purified ADC from the TFF system.
Visualizations
Caption: A typical workflow for the purification of heterogeneous this compound ADCs.
Caption: Troubleshooting logic for addressing ADC aggregation issues.
References
- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. njbio.com [njbio.com]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. adcreview.com [adcreview.com]
- 14. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 17. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 20. adcreview.com [adcreview.com]
- 21. Tangential flow filtration technology and ADC drug preparation [yocellbio.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of DBA-DM4 and DM1 Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent maytansinoid payloads used in antibody-drug conjugates (ADCs): DM1 (emtansine) and DM4 (soravtansine), with a focus on the DBA-DM4 construct. This analysis is supported by a review of available preclinical data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Executive Summary
Both DM1 and DM4 are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis. Their efficacy as ADC payloads is critically influenced by the choice of linker, the target antigen, and the specific cancer cell line. While direct head-to-head comparisons are limited in publicly available literature, existing data suggests that DM4, particularly when paired with a cleavable linker like in this compound, may offer advantages in terms of bystander killing due to the properties of its metabolites. DM1, famously used in the FDA-approved ADC Kadcyla® (ado-trastuzumab emtansine) with a non-cleavable linker, has a well-established clinical track record.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available efficacy data for DM1 and DM4 payloads. It is important to note that the in vitro cytotoxicity data presented below is collated from various studies and should be interpreted with caution, as experimental conditions (e.g., antibody, linker, cell line) can significantly impact the results.
Table 1: General Characteristics of DM1 and DM4 Payloads
| Characteristic | DM1 (Emtansine) | DM4 (Soravtansine) |
| Mechanism of Action | Tubulin inhibitor; binds to microtubules, leading to mitotic arrest and apoptosis.[1][2][3] | Tubulin inhibitor; binds to microtubules, leading to mitotic arrest and apoptosis.[1][3][4] |
| FDA-Approved ADC | Kadcyla® (ado-trastuzumab emtansine)[1] | Elahere™ (mirvetuximab soravtansine)[1] |
| Common Linker Type | Primarily non-cleavable (e.g., SMCC)[1] | Primarily cleavable (e.g., SPDB, sulfo-SPDB)[4][5] |
| Bystander Effect | Limited to negligible with non-cleavable linkers, as the primary catabolite (lysine-SMCC-DM1) is charged and cell-impermeable.[6][7] | Potentially significant with cleavable linkers, as metabolites like S-methyl-DM4 are more lipophilic and cell-permeable.[6][8] |
Table 2: In Vitro Cytotoxicity (IC50) of DM1 and DM4-based ADCs in Various Cancer Cell Lines
| ADC Construct | Target Antigen | Cancer Cell Line | IC50 (nM) | Reference |
| anti-CD30-MCC-DM1 | CD30 | Karpas 299 | 0.06 | [9] |
| anti-CD30-MCC-DM1 | CD30 | L428 | 0.13 | [9] |
| B7H4-DM1 ADC | B7H4 | MDA-MB-468 (in vivo) | Similar tumor reduction to DM4 | [10] |
| 5T4-SPDB-DM4 | 5T4 | Multiple GI Cancer Lines | In the nanomolar range | [11] |
| B7H4-DM4 ADC | B7H4 | MDA-MB-468 (in vivo) | Similar tumor reduction to DM1 | [10] |
Note: The in vivo data for MDA-MB-468 reflects a similar reduction in tumor volume rather than an in vitro IC50 value, indicating comparable activity in that specific model.[10]
Mechanism of Action: Microtubule Inhibition
Both DM1 and DM4 belong to the maytansinoid family of cytotoxic agents. Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of microtubules. Microtubules are essential components of the cytoskeleton and form the mitotic spindle during cell division.
By binding to tubulin, DM1 and DM4 disrupt microtubule dynamics, leading to an arrest of the cell cycle at the G2/M phase.[1][12] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy. Below are protocols for key experiments cited in the evaluation of DM1 and DM4 payloads.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Cancer cells (both antigen-positive and antigen-negative for control) are seeded in 96-well plates at a density of 1,000-10,000 cells per well and incubated for 24 hours.[12]
-
ADC Treatment: A serial dilution of the ADC is prepared and added to the cells. The plates are then incubated for a period of 48 to 144 hours.[12]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[12]
-
Solubilization: A solubilization solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.[12]
-
Data Acquisition: The absorbance is read at 570 nm using a microplate reader.[12]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration.[11]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of a payload released from a target cell to kill neighboring, non-target cells.
-
Cell Preparation: Antigen-positive (Ag+) cells and antigen-negative (Ag-) cells, often engineered to express a fluorescent protein like GFP for easy identification, are prepared.[12][13]
-
Co-culture Seeding: The Ag+ and Ag- cells are seeded together in 96-well plates at varying ratios (e.g., 90:10, 75:25, 50:50).[12][13]
-
ADC Treatment: The co-culture is treated with the ADC at a concentration that is highly cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.[13]
-
Incubation: The plates are incubated for a defined period, with measurements taken at multiple time points (e.g., 48, 96, 144 hours).[12]
-
Data Acquisition: The viability of the Ag- (GFP-positive) cells is measured by monitoring fluorescence.[12][13]
-
Data Analysis: The viability of Ag- cells in the co-culture is compared to the viability of Ag- cells in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[13]
In Vivo Xenograft Model for Efficacy Studies
This model assesses the anti-tumor activity of an ADC in a living organism.
-
Cell Implantation: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.[14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is monitored regularly.[14]
-
ADC Administration: The ADC is administered to the mice, typically via intravenous injection, at various doses. A control group receives a vehicle or a non-binding ADC.[14]
-
Monitoring: Tumor growth is measured over time. The body weight and overall health of the mice are also monitored to assess toxicity.[14]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Tumors may be excised for further analysis.[14]
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival curves may also be generated.[14]
The Critical Role of the Linker
The linker connecting the payload to the antibody is a key determinant of an ADC's efficacy and safety profile. The choice between a cleavable and a non-cleavable linker directly impacts the mechanism of payload release and the potential for a bystander effect.
-
Non-cleavable linkers , such as the SMCC linker used in T-DM1, are designed to be stable in the bloodstream. The payload is released only after the entire antibody is degraded within the lysosome of the target cell. This results in a charged metabolite (e.g., lysine-SMCC-DM1) that is unable to diffuse across cell membranes, thus limiting the bystander effect.[7]
-
Cleavable linkers , such as the disulfide-based SPDB linker that can be used to create this compound, are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cell (e.g., reducing agents like glutathione). This releases a payload metabolite (e.g., S-methyl-DM4) that is more lipophilic and can diffuse out of the target cell to kill nearby antigen-negative cells, thereby mediating a bystander effect.[7][8]
Conclusion
The choice between a DM1 or DM4 payload for an ADC is not straightforward and depends heavily on the desired therapeutic strategy.
-
DM1 , when used with a non-cleavable linker, offers a highly targeted approach with minimal bystander effect, which may reduce off-target toxicities in certain contexts. Its clinical validation in Kadcyla® provides a strong precedent for its use.
-
This compound and other cleavable DM4 constructs have the potential for a significant bystander effect, which could be advantageous in treating heterogeneous tumors with varying levels of antigen expression. The ability of the released payload to kill neighboring cancer cells could lead to a more profound anti-tumor response.
Ultimately, the optimal payload and linker combination must be empirically determined for each specific antibody and target indication. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations to inform rational ADC design and development.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates in cancer therapy: current landscape, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anti-Tumor Activity of DBA-DM4: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of DBA-DM4 (Tusamitamab Ravtansine) with alternative therapeutic strategies for cancers expressing Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5). The content herein summarizes key performance data from preclinical and clinical studies, offers detailed experimental methodologies, and visualizes essential biological pathways and workflows to support informed decisions in drug development.
Mechanism of Action of this compound (Tusamitamab Ravtansine)
This compound is an antibody-drug conjugate (ADC) that targets CEACAM5, a glycoprotein (B1211001) overexpressed on the surface of various solid tumors, including non-small cell lung cancer (NSCLC), with limited expression in normal tissues. The ADC consists of a humanized monoclonal antibody, tusamitamab, linked to the cytotoxic maytansinoid payload, DM4.
Upon intravenous administration, the tusamitamab antibody component of this compound binds to CEACAM5 on tumor cells, leading to the internalization of the ADC. Inside the cell, the linker is cleaved, releasing the DM4 payload. DM4 then binds to tubulin, inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis of the cancer cell.
Comparative In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in both preclinical xenograft models and clinical trials. This section compares its efficacy against standard chemotherapy (Docetaxel) and another investigational CEACAM5-targeting agent, NILK-2401.
Preclinical Efficacy in Xenograft Models
While direct head-to-head preclinical studies comparing this compound and Docetaxel (B913) are not extensively published, individual studies in non-small cell lung cancer (NSCLC) xenografts demonstrate the anti-tumor activity of both agents.
-
This compound (Tusamitamab Ravtansine): In patient-derived xenograft (PDX) models of NSCLC with high CEACAM5 expression, tusamitamab ravtansine has shown significant anti-tumor activity.[1][2]
-
Docetaxel: As a standard-of-care chemotherapy, docetaxel has demonstrated significant tumor growth inhibition in various NSCLC xenograft models, with efficacy ranging from 44% to 88% depending on the specific cell line.[3]
NILK-2401, a bispecific antibody targeting both CEACAM5 and CD47, has also shown promising preclinical anti-tumor activity. In a NOD-SCID colon cancer model, NILK-2401 significantly delayed tumor growth.[4]
Clinical Efficacy in Non-Small Cell Lung Cancer (CARMEN-LC03)
The Phase 3 CARMEN-LC03 trial provided a direct comparison of tusamitamab ravtansine and docetaxel in patients with previously treated, CEACAM5-positive metastatic non-squamous NSCLC.[5][6][7]
| Efficacy Endpoint | Tusamitamab Ravtansine (this compound) | Docetaxel | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 5.4 months | 5.9 months | 1.14 (0.86–1.51) | 0.8204 |
| Median Overall Survival (OS) | 12.8 months | 11.5 months | 0.85 (0.64–1.11) | 0.112 |
| Objective Response Rate (ORR) | 21.7% | 24.7% | - | - |
| Safety Endpoint | Tusamitamab Ravtansine (this compound) | Docetaxel |
| Grade ≥3 Treatment-Related Adverse Events | 14.9% | 39.5% |
| Serious Treatment-Related Adverse Events | 6.2% | 20.3% |
| Treatment Discontinuation due to Adverse Events | 7.7% | 16.9% |
While the CARMEN-LC03 trial did not meet its primary endpoint for PFS, it showed a trend toward improved OS with a more favorable safety profile for tusamitamab ravtansine compared to docetaxel.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key in vivo experiments.
In Vivo Tumor Growth Inhibition Study in a Patient-Derived Xenograft (PDX) Model
This protocol outlines the general procedure for evaluating the efficacy of an ADC, such as this compound, in a PDX model of NSCLC.
1. Animal Model:
-
Immunodeficient mice (e.g., NOD-SCID or NSG) are used to prevent rejection of the human tumor tissue.
2. Tumor Implantation:
-
Fresh tumor tissue from a patient with CEACAM5-positive NSCLC is surgically implanted subcutaneously into the flank of the mice.
3. Tumor Growth and Randomization:
-
Tumor growth is monitored using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
4. Treatment Administration:
-
This compound Group: Tusamitamab ravtansine is administered intravenously (IV) at a specified dose and schedule (e.g., 10 mg/kg, once weekly).
-
Docetaxel Group: Docetaxel is administered intraperitoneally (IP) or IV at a specified dose and schedule (e.g., 20 mg/kg, every three weeks).[3]
-
Control Group: A vehicle control (e.g., saline) is administered following the same schedule as the treatment groups.
5. Data Collection and Analysis:
-
Tumor volume and mouse body weight are measured twice weekly.
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Survival analysis may also be performed.
Pharmacokinetic Analysis of this compound in Mice
This protocol describes the key steps for assessing the pharmacokinetic profile of this compound in a xenograft mouse model.
1. Animal Dosing:
-
A single intravenous dose of this compound is administered to tumor-bearing mice.
2. Blood Collection:
-
Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h) via a suitable method (e.g., retro-orbital sinus or tail vein).
3. Plasma Processing:
-
Blood samples are processed to isolate plasma, which is then stored at -80°C until analysis.
4. Bioanalysis:
-
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the total antibody and conjugated ADC concentrations.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) is employed to measure the concentration of the free DM4 payload.
5. Pharmacokinetic Parameter Calculation:
-
The concentration-time data is used to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2).[8][9]
Logical Framework for In Vivo Validation
The in vivo validation of a novel anti-tumor agent like this compound follows a structured, multi-step process to establish its efficacy and safety profile before advancing to clinical trials. This logical progression ensures a comprehensive evaluation of the drug candidate.
This guide provides a comparative overview of the in vivo anti-tumor activity of this compound. For more detailed information, please refer to the cited literature.
References
- 1. Evaluation of the Safety, Pharmacokinetics, and Antitumor Activity of Tusamitamab Ravtansine in Patients With Nonsquamous NSCLC With High or Moderate Expression of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting CEACAM5-positive solid tumors using NILK-2401, a novel CEACAM5xCD47 κλ bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. CARMEN-LC03: Tusamitamab Ravtansine vs Docetaxel in Previously Treated Advanced Nonsquamous NSCLC - The ASCO Post [ascopost.com]
- 7. vjoncology.com [vjoncology.com]
- 8. Iressa strengthens the cytotoxic effect of docetaxel in NSCLC models that harbor specific molecular characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CEACAM5-targeting ADC with a highly potent pan-RAS(ON) inhibitor payload | BioWorld [bioworld.com]
The Bystander Killing Effect of DM4-Based Antibody-Drug Conjugates: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, the bystander killing effect of antibody-drug conjugates (ADCs) has emerged as a critical mechanism for enhancing therapeutic efficacy, particularly in heterogeneous tumors. This guide provides a comprehensive validation of the bystander effect of ADCs utilizing the potent microtubule-disrupting agent, DM4, as the cytotoxic payload. Through a detailed comparison with other ADC platforms and an in-depth look at the experimental data and protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals.
The bystander effect is the capacity of an ADC to not only kill the targeted antigen-positive cancer cells but also the neighboring antigen-negative cells.[1] This phenomenon is primarily dictated by the physicochemical properties of the ADC's payload and the nature of the linker connecting it to the antibody. For a potent bystander effect, the cytotoxic payload, once released from the target cell, must be able to traverse the cell membrane to impact adjacent cells. DM4, a maytansinoid derivative, is a membrane-permeable toxin, making it a prime candidate for ADCs designed to leverage the bystander effect.[1]
Mechanism of the DM4-Mediated Bystander Killing Effect
The journey of a DM4-based ADC from administration to bystander killing is a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell and is subsequently internalized. Inside the cell, the linker is cleaved, releasing the DM4 payload. Due to its membrane permeability, the released DM4 can then diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by neighboring antigen-positive and antigen-negative cancer cells, leading to their demise.
Comparative Analysis of ADC Payloads
The choice of payload is a critical determinant of an ADC's bystander killing potential. The following table compares DM4 with other commonly used ADC payloads.
| Payload | Mechanism of Action | Membrane Permeability | Bystander Effect | Representative ADCs |
| DM4 | Microtubule inhibitor | High | Potent | Investigational ADCs |
| DM1 | Microtubule inhibitor | Low | Limited/None | Trastuzumab emtansine (T-DM1) |
| MMAE | Microtubule inhibitor | High | Potent | Brentuximab vedotin, Polatuzumab vedotin |
| MMAF | Microtubule inhibitor | Low (charged) | None | Belantamab mafodotin |
| DXd | Topoisomerase I inhibitor | High | Potent | Trastuzumab deruxtecan (B607063) (Enhertu) |
| SN-38 | Topoisomerase I inhibitor | Moderate | Moderate | Sacituzumab govitecan |
Experimental Validation of the Bystander Effect
The bystander killing effect of DM4-based ADCs is validated through a series of rigorous in vitro and in vivo experiments.
In Vitro Co-culture Assay
This assay is a cornerstone for evaluating the bystander effect. It involves co-culturing antigen-positive and antigen-negative cancer cells and treating them with the ADC. The viability of the antigen-negative cells is then assessed to quantify the extent of bystander killing.
Experimental Protocol: In Vitro Co-culture Bystander Assay
-
Cell Preparation:
-
Culture antigen-positive (e.g., HER2-positive) and antigen-negative (e.g., HER2-negative) cancer cell lines separately.
-
For easy differentiation, label the antigen-negative cells with a fluorescent marker like Green Fluorescent Protein (GFP).[2]
-
-
Co-culture Seeding:
-
Seed the antigen-positive and GFP-labeled antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Include control wells with only antigen-positive or only antigen-negative cells.
-
-
ADC Treatment:
-
After 24 hours, treat the cells with serial dilutions of the this compound ADC and comparator ADCs.
-
Include an untreated control and a control with a non-binding ADC.
-
-
Incubation:
-
Incubate the plate for a period relevant to the payload's mechanism of action, typically 72 to 120 hours.[1]
-
-
Data Acquisition and Analysis:
-
Harvest the cells and analyze them by flow cytometry.
-
Gate on the GFP-positive population to specifically measure the viability of the antigen-negative cells.
-
Alternatively, use high-content imaging to count the number of viable GFP-positive cells.
-
Calculate the percentage of bystander killing by comparing the viability of antigen-negative cells in co-culture with their viability in monoculture at the same ADC concentration.
-
In Vivo Mixed-Tumor Xenograft Model
To validate the bystander effect in a more physiologically relevant setting, a mixed-tumor xenograft model is employed. This involves implanting a mixture of antigen-positive and antigen-negative tumor cells into immunodeficient mice.
Experimental Protocol: In Vivo Mixed-Tumor Xenograft Model
-
Cell Preparation and Implantation:
-
Prepare a suspension of mixed antigen-positive and antigen-negative tumor cells, with the antigen-negative cells often expressing a reporter gene like luciferase for in vivo imaging.[3]
-
Subcutaneously implant the cell mixture into the flanks of immunodeficient mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Administer the this compound ADC, comparator ADCs, and vehicle control intravenously.
-
-
Monitoring and Analysis:
-
Measure tumor volume regularly using calipers.
-
Perform in vivo bioluminescence imaging to specifically monitor the growth of the antigen-negative cell population.
-
At the end of the study, tumors can be excised for immunohistochemical analysis to further assess the effects on both cell populations.
-
Quantitative Data Summary
The following table summarizes representative data from bystander effect experiments, comparing a hypothetical this compound ADC with other ADCs. Note that these values are illustrative and can vary depending on the specific antibody, linker, cell lines, and experimental conditions.
| ADC | Payload | In Vitro Bystander Killing (% of Ag- cells killed in co-culture) | In Vivo Tumor Growth Inhibition of Ag- cells (in mixed tumor model) |
| This compound | DM4 | 60-80% | Significant reduction in luciferase signal |
| T-DM1 | DM1 | <10% | Minimal to no effect on luciferase signal |
| ADC-MMAE | MMAE | 50-70% | Significant reduction in luciferase signal |
| ADC-MMAF | MMAF | <5% | No significant effect on luciferase signal |
| ADC-DXd | DXd | 70-90% | Strong reduction in luciferase signal |
Conclusion
The validation of the bystander killing effect is paramount in the preclinical development of ADCs. The membrane-permeable nature of the DM4 payload, combined with an appropriate linker, allows for a potent bystander effect, which is a significant advantage in treating heterogeneous tumors. The experimental protocols and comparative data presented in this guide underscore the importance of this mechanism and provide a framework for the continued development of next-generation ADCs with enhanced therapeutic potential. Through rigorous in vitro and in vivo validation, the promise of the bystander effect can be fully realized, leading to more effective cancer treatments.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers for DM4 Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of linker technology in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of cleavable and non-cleavable linkers for the potent maytansinoid payload, DM4, supported by experimental data and detailed methodologies.
The linker connecting the monoclonal antibody to the cytotoxic payload governs the ADC's stability in circulation and the mechanism of drug release. The selection between a cleavable and a non-cleavable linker strategy has profound implications for an ADC's potency, bystander effect, pharmacokinetic profile, and overall therapeutic index.[1][2]
Mechanism of Action: A Fundamental Divergence
Cleavable and non-cleavable linkers operate via distinct mechanisms to release the DM4 payload within or around the target cancer cell.
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or inside the cancer cell.[2] Common cleavage mechanisms include:
-
Enzyme-sensitive linkers: Often incorporating dipeptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like Cathepsin B, which are upregulated in many tumor cells.
-
pH-sensitive linkers: Utilizing moieties like hydrazones that are stable at physiological blood pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).
-
Glutathione-sensitive linkers: Employing disulfide bonds (e.g., in the SPDB linker) that are reduced in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione (B108866) than the bloodstream.[3]
This controlled release of a membrane-permeable payload like DM4 can lead to the bystander effect , where the released drug diffuses out of the target antigen-positive cell to kill neighboring antigen-negative tumor cells.[4][5] This is a significant advantage in treating heterogeneous tumors where antigen expression is varied.[4]
Non-cleavable linkers , such as the thioether-based SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a highly stable bond between the antibody and the payload.[6] The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized.[2][6] This process releases the payload with the linker and a charged amino acid remnant attached (e.g., lysine-SMCC-DM4). This charged complex is generally not membrane-permeable, which prevents the bystander effect but enhances plasma stability and can lead to a more favorable safety profile by minimizing premature drug release and off-target toxicity.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of Action of DM4-Based Antibody-Drug Conjugates in Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to cancer therapies remains a critical challenge in oncology. Antibody-drug conjugates (ADCs), designed for targeted delivery of potent cytotoxic agents, represent a significant advancement in cancer treatment. However, tumor cells can develop resistance to ADCs, limiting their long-term efficacy. This guide provides a comprehensive comparison of the mechanism of action of a DM4-based ADC, using the well-characterized agent mirvetuximab soravtansine (B3322474) (IMGN853) as a primary example, in both sensitive and resistant cancer cell lines. As information on a specific "DBA-DM4" entity is not publicly available, this guide will focus on the extensively studied mirvetuximab soravtansine to illustrate the validation of a DM4-ADC's mechanism of action.
Mechanism of Action: Mirvetuximab Soravtansine (A DM4-ADC)
Mirvetuximab soravtansine is an ADC composed of a humanized monoclonal antibody targeting folate receptor alpha (FRα), which is overexpressed in various epithelial tumors, including ovarian cancer. The antibody is conjugated to the potent microtubule-disrupting agent DM4, a maytansinoid derivative, via a cleavable linker.
The mechanism of action follows a multi-step process:
-
Binding: The antibody component of mirvetuximab soravtansine binds with high affinity to FRα on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-receptor complex is internalized into the cell through endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved in the lysosomal compartment, releasing the cytotoxic DM4 payload.
-
Microtubule Disruption: The released DM4 binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase.
-
Apoptosis: Ultimately, the mitotic catastrophe triggers programmed cell death (apoptosis) in the cancer cell.
A crucial aspect of some ADCs, including those with DM4, is the bystander effect . The released, cell-permeable payload can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, thus overcoming tumor heterogeneity.
Validating the Mechanism of Action in Resistant Cell Lines
Resistance to mirvetuximab soravtansine and other ADCs can arise through various mechanisms. A primary mechanism observed in ovarian cancer cell lines is the downregulation of the target antigen, FRα.[1] Other potential mechanisms of resistance to maytansinoid-based ADCs include the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport the cytotoxic payload out of the cell.
To validate the mechanism of action in resistant cell lines and compare it to sensitive counterparts, a series of key experiments are performed.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes representative data on the in vitro cytotoxicity of mirvetuximab soravtansine (IMGN853) against FRα-positive ovarian cancer cell lines, including those with acquired resistance.
| Cell Line | FRα Expression | Resistance Phenotype | Mirvetuximab Soravtansine IC50 (nM) | Alternative Agent IC50 (nM) |
| OVCAR8 | High | Sensitive | ~1-10 | Doxorubicin: ~50-100 |
| OVCAR8-RES | Low (downregulated) | Acquired Resistance | >1000 | Doxorubicin: ~50-100 |
| IGROV1 | High | Sensitive | ~5-15 | Carboplatin: ~2000-5000 |
| IGROV1-CR | High | Cisplatin-Resistant | ~5-15 | Carboplatin: >10000 |
Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a synthesis of expected trends from preclinical studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This assay determines the concentration of an ADC required to inhibit the growth of a cell population by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., OVCAR8, IGROV1, and their resistant counterparts) into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of mirvetuximab soravtansine and control agents (e.g., a non-targeting ADC, free DM4, doxorubicin) in complete cell culture medium.
-
Incubation: Remove the overnight culture medium from the cells and add the diluted ADC or control agents. Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.
Antibody Internalization Assay
This assay visualizes and quantifies the uptake of the ADC by the target cells.
Protocol:
-
ADC Labeling: Label the mirvetuximab soravtansine with a pH-sensitive fluorescent dye (e.g., pHrodo Red) that fluoresces brightly in the acidic environment of the endosomes and lysosomes.
-
Cell Seeding: Seed FRα-positive and FRα-negative (as a control) cells on glass-bottom dishes or 96-well imaging plates.
-
Treatment: Treat the cells with the fluorescently labeled ADC and incubate at 37°C.
-
Live-Cell Imaging: Monitor the internalization of the ADC in real-time using a live-cell imaging system or a confocal microscope.
-
Quantification: Quantify the fluorescence intensity inside the cells over time using image analysis software. Compare the internalization rate and extent between sensitive and resistant cell lines.
Bystander Killing Assay
This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.
Protocol:
-
Cell Labeling: Label the antigen-negative cell line (e.g., a cell line with no FRα expression) with a fluorescent marker such as Green Fluorescent Protein (GFP).
-
Co-culture: Co-culture the FRα-positive (target) cells and the GFP-labeled FRα-negative (bystander) cells at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with mirvetuximab soravtansine.
-
Flow Cytometry or Imaging: After a 72-96 hour incubation, harvest the cells and analyze them using flow cytometry to distinguish and quantify the viability of the GFP-negative (target) and GFP-positive (bystander) populations. Alternatively, use high-content imaging to quantify the number of viable cells of each type.
-
Analysis: Compare the viability of the bystander cells in the presence and absence of target cells and the ADC to determine the extent of the bystander effect.
Mandatory Visualizations
Caption: Mechanism of action of mirvetuximab soravtansine.
Caption: Workflow for validating ADC mechanism in resistant cells.
Caption: Common resistance mechanisms to DM4-based ADCs.
References
A Head-to-Head Comparison of Maytansinoid-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Maytansinoids, a class of potent microtubule-disrupting agents, have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Their high cytotoxicity, combined with the specificity of monoclonal antibodies, allows for the selective delivery of these potent payloads to tumor cells, thereby minimizing systemic toxicity. This guide provides a head-to-head comparison of different maytansinoid-based ADCs, summarizing their performance with supporting experimental data to inform researchers and drug development professionals.
Mechanism of Action: Disrupting the Cellular Scaffolding
Maytansinoid-based ADCs exert their cytotoxic effects by targeting tubulin, a critical component of microtubules. Upon binding to a specific antigen on the surface of a cancer cell, the ADC is internalized, typically through receptor-mediated endocytosis. Once inside the cell, the maytansinoid payload is released from the antibody, either through cleavage of the linker in the lysosome or other cellular compartments. The free maytansinoid then binds to tubulin, disrupting microtubule dynamics. This interference with the cellular scaffolding leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[1][2][3]
Below is a diagram illustrating the general mechanism of action of maytansinoid-based ADCs.
Caption: General mechanism of action of maytansinoid-based ADCs.
Comparative Overview of Key Maytansinoid-Based ADCs
This section provides a comparative overview of prominent maytansinoid-based ADCs, including those that have received regulatory approval and others in clinical development. The data presented is a synthesis of information from various preclinical and clinical studies. Direct comparison of quantitative data should be interpreted with caution, as experimental conditions may vary between studies.
| ADC Name | Trade Name | Target Antigen | Maytansinoid Payload | Linker Type | Indications | Developer | Status |
| Ado-trastuzumab emtansine | Kadcyla® | HER2 | DM1 | Non-cleavable (SMCC) | HER2-positive breast cancer | Roche/Genentech | Approved[1] |
| Mirvetuximab soravtansine | Elahere® | Folate Receptor Alpha (FRα) | DM4 | Cleavable (SPDB) | Platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer | ImmunoGen | Approved[1] |
| SAR3419 (Coltuximab ravtansine) | N/A | CD19 | DM4 | Cleavable (SPDB) | B-cell malignancies | Sanofi | Clinical Trials[4][5][6][7][8] |
| IMGN901 (Lorvotuzumab mertansine) | N/A | CD56 | DM1 | Cleavable (SPP) | CD56-positive solid tumors and multiple myeloma | ImmunoGen | Clinical Trials[2][9][10][11][12][13] |
| Ansamitocin P3-based ADCs | N/A | Various | Ansamitocin P3 | Various | Preclinical | Various | Preclinical[14][15][16][][18] |
| IMGC936 | N/A | ADAM9 | DM21-C | Cleavable (peptide) | Advanced solid tumors | MacroGenics/ImmunoGen | Clinical Trials[19] |
Preclinical Efficacy: A Head-to-Head Look
The following tables summarize in vitro cytotoxicity and in vivo efficacy data for various maytansinoid-based ADCs from preclinical studies.
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| ADC | Cell Line | Cancer Type | Target Expression | IC50 (ng/mL) | Reference |
| Ado-trastuzumab emtansine (T-DM1) | N87 | Gastric Cancer | High HER2 | 13 - 43 | [20] |
| BT474 | Breast Cancer | High HER2 | 13 - 43 | [20] | |
| HCC1954 | Breast Cancer | High HER2 | < 173 | [20] | |
| MDA-MB-361-DYT2 | Breast Cancer | Moderate HER2 | 77 (for DAR ≥ 3.5) | [20] | |
| Mirvetuximab soravtansine | IGROV-1 | Ovarian Cancer | High FRα | Low nanomolar range | [21] |
| SAR3419 | Ramos | Burkitt's Lymphoma | CD19-positive | Not specified | [8] |
| IMGN901 | Neuroblastoma cell lines | Neuroblastoma | CD56-positive | 0.01 nM - 0.1 µM | [9][10] |
In Vivo Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted in immunocompromised mice, are a crucial tool for evaluating the in vivo efficacy of ADCs.
| ADC | Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Ado-trastuzumab emtansine (T-DM1) | N87 | Gastric Cancer | Not specified | Tumor growth inhibition | [22] |
| JIMT-1 | Breast Cancer | Not specified | Tumor growth inhibition | [22] | |
| SAR3419 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 15 mg/kg | 7/7 tumor-free survivors | [7] |
| WSU-FSCCL | Follicular Small Cleaved Cell Lymphoma | 30 mg/kg | 100% survivors | [7] | |
| ALL-4 (Ph+ ALL) | Acute Lymphoblastic Leukemia | 2.5 - 10 mg/kg | Complete remissions at all doses | [5][6] | |
| IMGN901 | Neuroblastoma xenografts | Neuroblastoma | Not specified | Objective responses in 3 of 7 models | [9][10] |
| Rhabdomyosarcoma xenografts | Rhabdomyosarcoma | Not specified | Objective responses in 2 of 7 models | [9][10] |
The Bystander Effect: A Key Differentiator
The "bystander effect" refers to the ability of an ADC to kill not only the antigen-positive target cells but also neighboring antigen-negative tumor cells. This is particularly important in tumors with heterogeneous antigen expression. The linker and payload properties play a crucial role in mediating this effect. ADCs with cleavable linkers and membrane-permeable payloads, such as DM4, are more likely to induce a potent bystander effect.[][24][25][26][27] In contrast, ADCs with non-cleavable linkers, like T-DM1, exhibit a minimal bystander effect as the payload remains charged and membrane-impermeable after intracellular release.[24][25]
Caption: Comparison of bystander effect with cleavable vs. non-cleavable linkers.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of ADC performance. Below are methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Objective: To determine the IC50 of a maytansinoid-based ADC in a panel of cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3 for HER2, IGROV-1 for FRα)
-
Complete cell culture medium
-
Maytansinoid-based ADC
-
Isotype control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the maytansinoid-based ADC and the isotype control ADC in complete medium. Remove the old medium from the wells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.
-
MTT/XTT Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for in vitro cytotoxicity assays.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Objective: To assess the bystander killing potential of a maytansinoid-based ADC.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for easy identification)
-
Complete cell culture medium
-
Maytansinoid-based ADC with a cleavable linker
-
Control ADC with a non-cleavable linker
-
96-well cell culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and antigen-negative (GFP-labeled) cells in a 96-well plate at a defined ratio (e.g., 1:1). Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the test ADC and control ADCs.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 72-120 hours).
-
Imaging: Acquire fluorescence and brightfield images of the co-cultures at different time points.
-
Data Analysis: Quantify the number of viable GFP-positive (antigen-negative) cells in the presence of the ADC compared to the untreated control. A significant reduction in the number of GFP-positive cells indicates a bystander effect.
Signaling Pathway of Maytansinoid-Induced Apoptosis
The induction of apoptosis by maytansinoids is a complex process involving multiple signaling pathways. Following microtubule disruption and G2/M cell cycle arrest, the spindle assembly checkpoint is activated. This prolonged mitotic arrest can lead to the activation of pro-apoptotic proteins and the mitochondrial apoptotic pathway.
Caption: Key signaling events in maytansinoid-induced apoptosis.
Conclusion
Maytansinoid-based ADCs represent a powerful and versatile class of targeted cancer therapeutics. The choice of the maytansinoid payload (e.g., DM1 vs. DM4), linker technology (cleavable vs. non-cleavable), and the target antigen are all critical parameters that influence the efficacy, safety, and overall performance of the ADC. This guide provides a comparative framework to aid researchers in understanding the key characteristics of different maytansinoid-based ADCs and the experimental methodologies used for their evaluation. As our understanding of the intricate interplay between ADC components and tumor biology deepens, we can expect the development of next-generation maytansinoid ADCs with even greater therapeutic potential.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The anti-CD19 antibody-drug conjugate SAR3419 prevents hematolymphoid relapse post induction therapy in preclinical models of pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial testing (Stage 1) of the antibody-maytansinoid conjugate, IMGN901 (Lorvotuzumab mertansine), by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (Lorvotuzumab Mertansine), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I study of IMGN901, a CD56-targeting antibody-drug conjugate, in patients with CD56-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent Lorvotuzumab Mertansine (IMGN901) in Patients with Relapsed and/or Refractory CD–56-positive Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ansamitocin P-3 - Creative Biolabs [creative-biolabs.com]
- 15. Ansamitocin P3 - LKT Labs [lktlabs.com]
- 16. Ansamitocin P-3 | CAS#:66547-09-9 | Chemsrc [chemsrc.com]
- 18. agscientific.com [agscientific.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Mirvetuximab Soravtansine in solid tumors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DBA-DM4: A Guide for Laboratory Professionals
Disclaimer: The term "DBA-DM4" does not correspond to a standard, publicly documented chemical identifier. This guide is based on the properties of its cytotoxic component, DM4, a highly potent maytansinoid derivative commonly used in Antibody-Drug Conjugates (ADCs). All procedures must be performed in strict accordance with institutional, local, state, and federal regulations for hazardous and cytotoxic waste.
The proper handling and disposal of this compound are critical for ensuring personnel safety and environmental protection. Due to the high potency of the DM4 payload, all waste materials contaminated with this substance must be treated as hazardous cytotoxic waste.[1][2] A comprehensive safety program should be in place, including employee training, established work practices, and emergency spill response procedures.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, a thorough risk assessment must be conducted. Personnel must be trained on the specific hazards of maytansinoids and ADCs.
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, double gloves, and safety glasses. Specific procedures may require additional protection, such as respiratory protection and impervious clothing.
-
Containment: All handling of this compound, especially in powder form, should be performed in a designated containment area, such as a certified chemical fume hood, biological safety cabinet, or glove box, to prevent inhalation and skin contact.
-
Emergency Procedures: An emergency spill kit and established cleanup procedures must be readily available. All personnel should be trained on these procedures.
Step-by-Step Disposal Procedure
-
Waste Segregation: All items that come into contact with this compound are considered hazardous waste. This includes, but is not limited to:
-
Liquid waste (e.g., unused solutions, cell culture media)
-
Solid waste (e.g., pipette tips, centrifuge tubes, gloves, vials, bench paper)
-
Sharps (e.g., needles, syringes)
-
-
Waste Collection:
-
Liquid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used.
-
Solid Waste: Collect in a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-proof sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Cytotoxic Waste" and include the specific chemical name (this compound). Follow all institutional and regulatory labeling requirements.
-
Storage: Store waste containers in a secure, designated area away from general laboratory traffic until they are collected by a certified hazardous waste disposal service.
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Never dispose of this compound waste in the regular trash, down the drain, or as biohazardous (red bag) waste unless it has been properly inactivated.
Decontamination and Spill Management
In case of a spill, evacuate the area and follow established emergency procedures. Decontamination of surfaces and equipment is crucial to prevent secondary exposure.
-
Decontamination Solutions: Surfaces contaminated with maytansinoid conjugates can be cleaned with a validated decontamination solution. Studies on other cytotoxic drugs have shown that solutions such as 0.5% sodium hypochlorite, 0.2% ethanolic sodium hydroxide (B78521) (NaOH), or 0.23% isopropanolic sodium dodecylsulfate (SDS) can be effective.[3] One Safety Data Sheet for a BSA-DM4 conjugate specifically recommends washing contaminated surfaces with a sodium hydroxide solution (0.5 M to 1 M).
-
Procedure: Absorb the spill with appropriate material, then clean the area thoroughly with the chosen decontamination solution, followed by a water rinse. All materials used for cleanup must be disposed of as hazardous cytotoxic waste.
Quantitative Data for Decontamination
| Decontaminating Agent | Recommended Concentration | General Guidance |
| Sodium Hypochlorite | ~0.5% (freshly prepared) | Effective broad-spectrum decontaminant. May be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 0.5 M - 1.0 M in water/ethanol | Recommended in a safety data sheet for a DM4 conjugate. Use caution as it is corrosive. |
| Isopropanolic Sodium Dodecylsulfate (SDS) | ~0.23% | A detergent-based solution that has shown efficacy against other cytotoxic drugs.[3] |
Experimental Protocols: Decontamination Validation
No specific, published experimental protocols for the disposal of this compound were identified. Laboratories must establish and validate their own procedures. A general workflow for validating a cleaning/decontamination protocol is as follows:
-
Surface Selection: Identify the common surfaces in the laboratory that could become contaminated (e.g., stainless steel, glass, plastic).
-
Controlled Contamination: Apply a known amount of this compound to a defined area on the selected surfaces.
-
Decontamination Application: Apply the chosen decontamination solution and procedure (as described above), varying parameters like contact time.
-
Surface Sampling: After decontamination, sample the surface using a validated method, such as wipe testing.
-
Analytical Quantification: Analyze the wipe samples using a highly sensitive analytical method (e.g., LC-MS/MS) to quantify any residual this compound.
-
Efficacy Determination: The cleaning procedure is considered effective if the residual amount of this compound is below a pre-determined, safe limit based on the compound's toxicity.
Visual Workflow for this compound Disposal
Caption: Workflow for the safe segregation, collection, and disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for DBA-DM4
For Immediate Implementation: Researchers, scientists, and drug development professionals handling DBA-DM4, a potent agent-linker conjugate, must adhere to stringent safety protocols to mitigate risks associated with its cytotoxic payload, DM4. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
This compound is an agent-linker conjugate utilized in the development of antibody-drug conjugates (ADCs). The significant hazard associated with this compound stems from its DM4 component, a highly potent maytansinoid derivative. Safety data for DM4 indicates it is fatal if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause genetic defects and damage fertility or an unborn child, and causes damage to organs.[1][2]
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound, based on the known hazards of its cytotoxic component, DM4.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or other appropriate chemical-resistant gloves at all times. The outer glove should be changed immediately upon contamination. Inspect gloves for any signs of degradation or puncture before use. |
| Eyes/Face | Safety Goggles and Face Shield | Use tightly fitting safety goggles with side shields. In addition, a full-face shield must be worn to protect against splashes and aerosols. |
| Body | Disposable, Chemical-Resistant Lab Coat or Gown | A disposable, solid-front, back-closing lab coat or gown made of a chemical-resistant material (e.g., polyethylene-coated polypropylene) is required. Cuffed sleeves are recommended to ensure a seal with inner gloves. |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the solid compound or when there is a potential for aerosol generation. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. |
| Feet | Closed-Toed Shoes and Shoe Covers | Sturdy, closed-toed shoes are mandatory in the laboratory. Disposable, chemical-resistant shoe covers should be worn when handling this compound and removed upon exiting the designated work area. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following procedures for handling and disposal must be followed.
Handling Protocol:
-
Designated Work Area: All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Preparation: Before handling, ensure all necessary materials, including PPE, spill kits, and waste containers, are readily accessible.
-
Weighing: When weighing the solid compound, use a balance within a containment enclosure (e.g., a powder-containment hood) to prevent the dissemination of fine particles.
-
Reconstitution: When preparing solutions, add the solvent slowly and carefully to the solid to avoid splashing.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment with an appropriate solution (e.g., a mild bleach solution followed by a rinse with 70% ethanol).
Spill Management:
-
Evacuate: In the event of a spill, immediately evacuate the area and alert others.
-
Isolate: Restrict access to the spill area.
-
Decontaminate: Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit. Work from the outside of the spill inwards.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean: Thoroughly clean the spill area with a decontaminating solution.
Disposal Plan:
All waste generated from handling this compound, including empty vials, used PPE, and contaminated materials, is considered hazardous waste.
-
Segregation: Do not mix this compound waste with other laboratory waste streams.
-
Containerization: Collect all solid and liquid waste in clearly labeled, leak-proof hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Highly Toxic," "Cytotoxic").
-
Storage: Store the hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the critical steps for the safe handling of this compound in a laboratory setting.
By implementing these safety measures and operational plans, researchers can effectively manage the risks associated with handling the potent cytotoxic agent this compound, ensuring a secure environment for groundbreaking scientific discovery.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
